molecular formula C7H9N3O B1169923 Myraldyl acetate CAS No. 195159-55-8

Myraldyl acetate

Cat. No.: B1169923
CAS No.: 195159-55-8
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Description

Myraldyl acetate is a useful research compound. Its molecular formula is C7H9N3O. The purity is usually 95%.
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Properties

CAS No.

195159-55-8

Molecular Formula

C7H9N3O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Myraldyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myraldyl acetate, a widely utilized fragrance ingredient, possesses a complex stereochemistry that significantly influences its olfactory properties and biological interactions. This technical guide provides a comprehensive analysis of the chemical structure of this compound, a detailed exploration of its stereoisomers, and methodologies for their synthesis and separation. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure of this compound

This compound is the commercial name for 4(3)-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate. Its molecular formula is C₁₅H₂₄O₂ and it has a molecular weight of 236.35 g/mol . The structure consists of a cyclohexene ring substituted with a methyl acetate group and a 4-methyl-3-pentenyl side chain. The position of the double bond in the cyclohexene ring and the attachment of the side chain can vary, leading to a mixture of isomers in the commercial product.

The most common isomer is 4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate. The IUPAC name for a specific stereoisomer of this compound is [(1S)-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl acetate, indicating the presence of a chiral center.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₄O₂[1]
Molecular Weight 236.35 g/mol [1]
CAS Number 72403-67-9[1]
Appearance Colorless liquid[2]
Boiling Point 303.00 to 304.00 °C @ 760.00 mm Hg[2]

Stereoisomers of this compound

The chemical structure of 4-(4-methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate contains one chiral center at the C1 position of the cyclohexene ring, where the methyl acetate group is attached. This gives rise to a pair of enantiomers:

  • (R)-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate

  • (S)-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate

Due to the presence of a double bond in the cyclohexene ring and the side chain, geometric isomerism is also possible, though the trans configuration is generally favored for stability. The commercial product is typically a racemic mixture of the (R) and (S) enantiomers.

Physicochemical Properties of Stereoisomers

Table 2: Predicted Physicochemical Properties of this compound Enantiomers

Property(R)-enantiomer(S)-enantiomer
Specific Rotation ([(\alpha)]D) Predicted to be equal in magnitude and opposite in signPredicted to be equal in magnitude and opposite in sign
Boiling Point IdenticalIdentical
Density IdenticalIdentical
Refractive Index IdenticalIdentical

Experimental Protocols

Stereoselective Synthesis of this compound Precursor

The key precursor for the synthesis of this compound is 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde. A stereoselective synthesis of this aldehyde can be achieved through an asymmetric Diels-Alder reaction between isoprene (the diene) and acrolein (the dienophile) using a chiral Lewis acid catalyst.

Protocol: Asymmetric Diels-Alder Reaction

  • Catalyst Preparation: A chiral Lewis acid catalyst, such as a copper(II)-bis(oxazoline) complex, is prepared in situ or used as a pre-formed complex (10 mol%).

  • Reaction Setup: The reaction is carried out in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous dichloromethane is used as the solvent.

  • Addition of Reagents: The chiral Lewis acid catalyst is dissolved in the solvent and cooled to -78 °C. Acrolein (1.0 equivalent) is added, followed by the slow addition of isoprene (1.2 equivalents).

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde.

  • Subsequent Steps: The resulting aldehyde can then be reduced to the corresponding alcohol using a reducing agent like sodium borohydride, followed by acetylation with acetic anhydride to yield the desired enantiomer of this compound.

Separation of this compound Stereoisomers

The enantiomers of this compound can be separated using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Protocol: Chiral HPLC Separation

  • Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating fragrance enantiomers.

  • Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is commonly used. The exact ratio is optimized to achieve the best separation.

  • Sample Preparation: A solution of racemic this compound is prepared in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or a similar polysaccharide-based column.

    • Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

    • Temperature: Ambient.

  • Analysis: The racemic mixture is injected onto the column, and the separated enantiomers are detected as two distinct peaks. The enantiomeric excess (% ee) can be determined by integrating the peak areas.

Visualizations

stereoisomers This compound Stereoisomers racemic Racemic this compound (Mixture of R and S) r_enantiomer (R)-Myraldyl Acetate racemic->r_enantiomer Chiral Separation s_enantiomer (S)-Myraldyl Acetate racemic->s_enantiomer Chiral Separation

Caption: Relationship between racemic this compound and its enantiomers.

synthesis_workflow Stereoselective Synthesis Workflow cluster_reactants Reactants isoprene Isoprene diels_alder Asymmetric Diels-Alder Reaction isoprene->diels_alder acrolein Acrolein acrolein->diels_alder catalyst Chiral Lewis Acid Catalyst catalyst->diels_alder aldehyde Enantioenriched Aldehyde diels_alder->aldehyde reduction Reduction aldehyde->reduction alcohol Chiral Alcohol reduction->alcohol acetylation Acetylation alcohol->acetylation product Enantiopure This compound acetylation->product

Caption: Workflow for the stereoselective synthesis of this compound.

References

Myraldyl Acetate (CAS 72403-67-9): A Physicochemical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myraldyl Acetate, registered under CAS number 72403-67-9, is a synthetic fragrance ingredient valued for its complex floral and fruity aroma.[1][2] Primarily utilized in the perfumery and consumer goods industries, it imparts a diffusive, long-lasting jasmine and muguet-style scent.[3][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines standard experimental methodologies for their determination, and presents a logical workflow for the safety and physicochemical assessment of fragrance ingredients of this nature.

Chemical Identity and Structure

This compound is a mixture of isomers, with the primary chemical name being 4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate.[2][3]

  • IUPAC Name: [(1S)-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl acetate[5]

  • Synonyms: Freesia acetate, Myraldyle Acetate, 3(or 4)-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate[2][6]

  • Molecular Formula: C₁₅H₂₄O₂[1][3]

  • Molecular Weight: 236.35 g/mol [1][5]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below. These properties are critical for formulation, performance, and safety assessments.

Table 1: General and Physical Properties
PropertyValueReference(s)
Appearance Colourless to pale yellow clear liquid[3][4]
Boiling Point 297 °C to 304 °C (@ 760 mm Hg)[1][4]
Vapour Pressure 0.0013 hPa (@ 20°C); 0.001 mmHg (@ 25°C) (est.)[3][7][8]
Flash Point > 100 °C (> 212 °F) (Closed Cup)[1][4][8]
Table 2: Solubility and Partitioning Properties
PropertyValueReference(s)
Water Solubility Insoluble (0.3369 mg/L @ 25 °C est.)[1][8]
Solubility in Organics Soluble in ethanol and oils[1][8]
Log P (o/w) 5.7; 3.70 (est.); 4.641 (est.)[4][7][8]

Experimental Protocols

The determination of physicochemical and safety parameters for commercial chemicals like this compound typically follows internationally recognized standard guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability. While compound-specific experimental reports are proprietary, the general methodologies are outlined below.

Vapour Pressure Determination (OECD Guideline 104)

This guideline describes several methods for determining the vapour pressure of a substance, which is crucial for assessing its volatility.[5][7]

  • Principle: The saturation pressure exerted by a substance in a pure state above its solid or liquid phase is measured at various temperatures.[9]

  • Methodology (Static Method Example):

    • A sample of the substance is introduced into a thermostatically controlled sample cell.[10]

    • The sample is thoroughly degassed to remove volatile impurities.[10]

    • The system is brought to thermal equilibrium at a specific temperature.[10]

    • The pressure exerted by the vapour in the headspace is measured using a suitable pressure transducer.

    • Measurements are repeated at a minimum of two to three different temperatures to establish the vapour pressure curve.[9]

Partition Coefficient (n-octanol/water) (OECD Guideline 107/117)

The n-octanol/water partition coefficient (Pow or Kow), often expressed as Log P, is a key parameter for predicting the environmental fate and bioaccumulation potential of a substance.

  • Principle (Shake Flask Method - OECD 107): This method directly determines the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase after partitioning equilibrium has been reached.[11][12]

  • Methodology:

    • High-purity n-octanol and water are pre-saturated with each other.

    • The test substance is dissolved in one of the phases.

    • The two phases are combined in a vessel at a constant temperature (e.g., 20-25°C) and shaken vigorously until equilibrium is achieved.[12]

    • The phases are separated, typically by centrifugation.[12]

    • The concentration of the substance in each phase is determined using a suitable analytical technique (e.g., GC, HPLC).[12]

    • The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ready Biodegradability (OECD Guideline 301)

These tests screen chemicals for their potential for rapid and complete biodegradation in an aerobic aqueous environment.[3][8]

  • Principle: The biodegradation of the test substance by a mixed population of microorganisms is assessed over a 28-day period by measuring parameters such as oxygen consumption or CO₂ production.[3][8][13]

  • Methodology (Manometric Respirometry - 301F Example):

    • A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms (e.g., from activated sludge).[14]

    • The solution is incubated in a closed respirometer at a constant temperature in the dark.[14]

    • The oxygen consumed by the microbial population is measured over 28 days and compared to the theoretical oxygen demand (ThOD).[14]

    • A substance is considered "readily biodegradable" if it reaches a pass level of >60% degradation within a "10-day window" during the 28-day test.[3][13]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[6]

  • Principle: The test detects mutations that revert or reverse mutations present in special amino-acid-requiring strains of Salmonella typhimurium and Escherichia coli, restoring their ability to synthesize the essential amino acid.[2][4]

  • Methodology (Plate Incorporation Method):

    • The test substance, at several different concentrations, is mixed with the bacterial tester strain and, in parallel experiments, a metabolic activation system (S9 mix).[2][6]

    • This mixture is combined with a molten top agar and poured onto a minimal agar plate lacking the essential amino acid.[6]

    • The plates are incubated for 48-72 hours at 37°C.[4]

    • The number of revertant colonies (colonies that have mutated back to being able to grow) is counted and compared to a negative (solvent) control. A significant, dose-related increase in revertant colonies indicates mutagenic potential.[4]

Visualization of Assessment Workflow

As this compound is a synthetic fragrance ingredient, it does not operate via a specific biological signaling pathway. Instead, its assessment follows a structured workflow to ensure safety and characterize its properties. The following diagram illustrates a generalized workflow for the physicochemical and toxicological evaluation of a fragrance ingredient.

Caption: Generalized workflow for fragrance ingredient safety assessment.

Conclusion

This compound is a well-characterized synthetic aroma chemical with a defined set of physicochemical properties that make it suitable for a wide range of fragrance applications. Its safety profile is established through standardized testing protocols, such as those developed by the OECD and assessments by bodies like the Research Institute for Fragrance Materials (RIFM). The data and methodologies presented in this guide provide a technical foundation for researchers and formulators working with this ingredient.

References

Spectroscopic Analysis of Myraldyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Myraldyl acetate, with the CAS Registry Number 72403-67-9, is a synthetic fragrance ingredient valued for its complex floral and fruity aroma, reminiscent of jasmine and muguet.[1] As a key component in various perfumery and consumer products, a thorough understanding of its chemical properties through spectroscopic analysis is essential for quality control, safety assessment, and new product development. This technical guide provides a summary of the available physicochemical data for this compound and outlines standardized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Note on Data Availability: Despite a comprehensive search of publicly available scientific databases and literature, experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. The following sections provide the known physicochemical properties and generalized, yet detailed, experimental protocols that can be applied to obtain the requisite spectroscopic data for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various formulations and for the design of appropriate analytical methodologies.

PropertyValueReference
Molecular Formula C₁₅H₂₄O₂[1]
Molecular Weight 236.35 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 297 °C[3]
Flash Point 110 °C[3]
Vapor Pressure 0.0013 hPa (at 20°C)[1]
Solubility Insoluble in water; Soluble in ethanol and oils[3]
CAS Number 72403-67-9[1]

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

A. ¹H NMR Spectroscopy Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

B. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup:

    • Follow the same locking and shimming procedures as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single peaks for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phasing, referencing (to the solvent peak or TMS), and baseline correction as with the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

  • Sample Preparation (Neat Liquid):

    • Place one or two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.[4]

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty salt plates to subtract any atmospheric or plate-related absorptions.

    • Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. A common technique for volatile fragrance compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane or ethyl acetate.

  • Instrument Setup (GC-MS):

    • Set up the gas chromatograph with an appropriate capillary column (e.g., a non-polar DB-5 or similar).

    • Establish a suitable temperature program for the GC oven to ensure separation of the analyte from any impurities.

    • Set the mass spectrometer to scan over a mass range that includes the expected molecular ion (e.g., m/z 40-400).

    • Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • The compound will be separated by the GC column and then introduced into the mass spectrometer.

    • The mass spectrometer will record the mass-to-charge ratio of the resulting ions.

  • Data Processing:

    • Analyze the resulting chromatogram to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information. This can be compared against mass spectral libraries (e.g., NIST) for confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_results Results Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Proc_NMR Fourier Transform, Phasing, Integration NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification IR->Proc_IR Proc_MS Chromatogram Analysis, Mass Spectrum Extraction GCMS->Proc_MS Results_NMR Chemical Shifts, Coupling Constants, Structure Elucidation Proc_NMR->Results_NMR Results_IR Functional Group Identification Proc_IR->Results_IR Results_MS Molecular Weight, Fragmentation Pattern Proc_MS->Results_MS Final_Report Comprehensive Spectroscopic Report Results_NMR->Final_Report Results_IR->Final_Report Results_MS->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unraveling the Olfactory Mechanism of Myraldyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myraldyl acetate, chemically known as 4-(4-methyl-3-pentenyl)-3-cyclohexenylmethyl acetate, is a widely utilized fragrance ingredient prized for its diffusive jasmine and muguet (lily-of-the-valley) scent profile with sweet, fruity undertones[1][2][3]. Despite its prevalence in commercial applications, the specific molecular mechanisms governing its perception—namely, the olfactory receptors (ORs) it activates and the subsequent signaling cascades—remain largely uncharacterized in publicly accessible scientific literature. This technical guide synthesizes the current understanding of mammalian olfactory signaling and proposes a framework for the systematic elucidation of this compound's mechanism of action. We will detail the canonical olfactory signal transduction pathway, outline robust experimental protocols for odorant receptor deorphanization and characterization, and present hypothetical models for data interpretation. This document serves as a comprehensive resource for researchers aiming to investigate the olfactory pharmacology of this compound and similar odorants.

Introduction to Olfactory Signal Transduction

The perception of odorants like this compound commences with their interaction with olfactory receptors (ORs), which are located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. ORs constitute the largest family of G protein-coupled receptors (GPCRs). The binding of an odorant molecule to an OR initiates a sophisticated intracellular signaling cascade, converting a chemical signal into an electrical one that is then transmitted to the brain for processing.

The canonical olfactory signaling pathway is a well-established cascade of events[4][5]. Upon odorant binding, the OR undergoes a conformational change, activating the heterotrimeric G protein Gαolf. This activation leads to the dissociation of the Gαolf subunit, which in turn stimulates adenylyl cyclase type III (ACIII) to produce cyclic adenosine monophosphate (cAMP)[4]. The accumulation of cAMP opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the OSN membrane. The increase in intracellular Ca2+ further amplifies the signal by opening Ca2+-activated chloride channels (Ano2), leading to a chloride ion efflux that further depolarizes the cell, ultimately triggering an action potential[4][5]. This electrical signal is then relayed to the olfactory bulb in the brain.

Below is a diagram illustrating this canonical pathway.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Myraldyl_Acetate This compound (Odorant) OR Olfactory Receptor (OR) Myraldyl_Acetate->OR 1. Binding G_protein Gαolf/βγ OR->G_protein 2. Activation ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII 3. Gαolf activates cAMP cAMP ACIII->cAMP 4. ATP to cAMP CNG_channel CNG Channel Depolarization Membrane Depolarization CNG_channel->Depolarization Ano2_channel Ano2 Channel (Ca2+-activated Cl-) Ano2_channel->Depolarization ATP ATP cAMP->CNG_channel 5. Gating Ca2_Na Ca2+, Na+ Ca2_Na->CNG_channel 6. Influx Ca2_Na->Ano2_channel 7. Ca2+ activates Cl Cl- Cl->Ano2_channel 8. Efflux Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Canonical olfactory signal transduction pathway.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific ORs that respond to this compound and to quantify the interaction, a systematic approach involving heterologous expression systems is required. These systems allow for the functional expression of individual ORs in cultured cells that do not endogenously express them, providing a controlled environment for studying odorant-receptor interactions.

High-Throughput Screening for OR Deorphanization

The initial step is to identify which of the hundreds of ORs in the mammalian repertoire respond to this compound. A common and effective method is the luciferase reporter gene assay in human embryonic kidney (HEK293) or Hana3A cells.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293/Hana3A cells in 96-well plates Transfection 2. Co-transfect cells with: - Individual OR plasmid - RTP1S for membrane trafficking - CRE-Luciferase reporter plasmid Cell_Culture->Transfection Odorant_Prep 3. Prepare this compound solutions (e.g., 100 µM in DMSO/media) Transfection->Odorant_Prep Stimulation 4. Stimulate transfected cells with this compound (4 hrs) Odorant_Prep->Stimulation Lysis_Assay 5. Lyse cells and add luciferase substrate Stimulation->Lysis_Assay Luminescence 6. Measure luminescence using a plate reader Lysis_Assay->Luminescence Hit_ID 7. Identify 'hit' ORs showing significantly increased signal Luminescence->Hit_ID

Caption: High-throughput OR screening workflow.

Detailed Methodology (Luciferase Assay):

  • Cell Culture and Transfection:

    • Hana3A or HEK293T cells are cultured in 96-well plates to a confluency of 50-80%[6][7].

    • For each well, cells are transiently co-transfected with a plasmid encoding a specific human or mouse OR, a plasmid for a receptor-transporting protein (like RTP1S, to ensure OR trafficking to the cell surface), and a reporter plasmid containing a luciferase gene downstream of a cAMP response element (CRE)[8].

  • Odorant Stimulation:

    • A stock solution of this compound (e.g., 1 M in DMSO) is prepared[6][9].

    • For the initial screening, a working concentration (e.g., 100 µM) is prepared in a suitable medium like CD293[6]. A no-odor control is also prepared.

    • The culture medium is removed from the cells, and 25 µL of the odorant solution is added to each well. The plates are then incubated for approximately 4 hours[6].

  • Luminescence Measurement:

    • Following incubation, cells are lysed, and a luciferase substrate is added according to the manufacturer's protocol.

    • The luminescence, which is proportional to the amount of cAMP produced and thus to the activation of the OR, is measured using a luminometer.

  • Data Analysis:

    • The signal from each OR-containing well is compared to the signal from control wells (no odorant and/or empty vector).

    • A statistically significant increase in luminescence indicates a potential interaction between this compound and the specific OR tested.

Dose-Response Analysis and Quantitative Data Generation

Once "hit" receptors are identified, the next step is to quantify their sensitivity to this compound by generating dose-response curves. This allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50).

Methodology:

  • Serial Dilutions: Prepare a range of this compound concentrations through serial dilutions (e.g., from 1 nM to 1 mM) in the appropriate medium[6].

  • Stimulation: Transfected cells (as described above) are stimulated with each concentration in triplicate.

  • Measurement: Luminescence is measured for each concentration.

  • Data Analysis: The data are plotted with the log of the odorant concentration on the x-axis and the luminescence response on the y-axis. A sigmoidal curve is fitted to the data to determine the EC50 value.

Hypothetical Quantitative Data Table:

While no specific data for this compound exists, a typical output of such experiments would be structured as follows:

Olfactory ReceptorAgonistEC50 (µM)Max Response (Fold Change)
OR-X1This compound15.2 ± 2.18.5 ± 0.9
OR-Y4This compound45.8 ± 5.64.2 ± 0.5
OR-Z7This compound>1000No significant response

This table is for illustrative purposes only and does not represent actual experimental data.

Real-Time Kinetic Analysis using Calcium Imaging

Calcium imaging offers a method to observe OR activation in closer to real-time. This technique relies on the co-expression of the OR with a promiscuous G protein subunit, such as Gα15/16, which couples to the phospholipase C pathway, leading to an increase in intracellular calcium upon receptor activation[10].

Methodology:

  • Cell Preparation: HEK293T cells are co-transfected with the OR of interest and a Gα15/16 subunit. Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation and Imaging: Cells are placed on a microscope stage, and a baseline fluorescence is recorded. This compound is then perfused over the cells.

  • Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

  • Analysis: The magnitude and kinetics of the fluorescence change are quantified to assess receptor activation.

Conclusion and Future Directions

The elucidation of the specific olfactory receptors that recognize this compound is a critical step in understanding its olfactory perception. The experimental framework outlined in this guide, employing high-throughput screening followed by detailed dose-response and kinetic analyses, provides a robust pathway to deorphanize the relevant receptors.

Future research should focus on:

  • Comprehensive Screening: Testing this compound against a complete library of human and other mammalian olfactory receptors.

  • Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications to this compound affect its interaction with identified receptors.

  • In Vivo Validation: Correlating in vitro findings with in vivo responses in animal models through techniques like electro-olfactography (EOG) or functional imaging of the olfactory bulb.

By systematically applying these methodologies, the scientific community can bridge the knowledge gap regarding the molecular underpinnings of this compound's distinct and valued fragrance profile, paving the way for the rational design of novel odorants and a deeper understanding of the chemical senses.

References

An In-depth Technical Guide to the Thermal Degradation Profile of Myraldyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data on the thermal degradation profile of Myraldyl acetate is not extensively available in the public domain. This technical guide therefore provides a comprehensive framework for the evaluation of its thermal stability, based on established methodologies for similar fragrance compounds, particularly terpene acetates. The information herein is intended to serve as a detailed protocol and illustrative guide for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-ylmethyl acetate, is a widely used fragrance ingredient prized for its fresh, floral, and citrusy notes reminiscent of freesia and lily-of-the-valley.[1] Its chemical stability is a critical attribute, ensuring the longevity and consistency of the fragrance profile in various consumer products, from fine perfumes to detergents.[2][3] Understanding the thermal degradation profile of this compound is paramount for predicting its behavior during manufacturing processes that may involve heat, as well as determining its shelf-life and ensuring product safety and efficacy.

This guide outlines a systematic approach to characterizing the thermal degradation of this compound, detailing the key analytical techniques and experimental protocols required for a thorough investigation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before commencing thermal stability studies.

PropertyValueReference
Chemical Name 4-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate[4]
Synonyms Freesia acetate[1]
CAS Number 72403-67-9[1]
Molecular Formula C15H24O2[4]
Molecular Weight 236.3 g/mol [4]
Appearance Colorless liquid[4]
Odor Profile Floral, jasmine, sweet, fruity, green[4]
Flash Point > 100 °C (> 212 °F)[5]

Key Thermal Analysis Techniques

A comprehensive thermal stability assessment of this compound would employ a combination of thermoanalytical techniques to elucidate both physical and chemical changes upon heating.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This technique is fundamental for determining the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at various temperatures.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, in comparison to a reference.[7] It is invaluable for identifying thermal events such as melting, boiling, crystallization, and glass transitions, providing insights into the physical stability of the compound.[8]

3.3. High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (HPLC-MS)

HPLC is a powerful technique for separating and quantifying the components of a mixture. When coupled with a mass spectrometer, it becomes an indispensable tool for identifying the degradation products formed during thermal stress studies.[9] This allows for the elucidation of degradation pathways.

3.4. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a technique where the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[10] This method is particularly useful for analyzing non-volatile compounds and understanding their decomposition mechanisms at high temperatures.[11]

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the thermal analysis of this compound.

4.1. Thermogravimetric Analysis (TGA) Protocol

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature. The resulting data will be a thermogram showing percentage weight loss versus temperature.

4.2. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as the reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • Equilibrate at -50 °C.

    • Ramp the temperature from -50 °C to 250 °C at a heating rate of 10 °C/min.

    • Cool the sample to -50 °C at a controlled rate of 10 °C/min.

    • Reheat from -50 °C to 250 °C at 10 °C/min.

  • Data Collection: Record the heat flow as a function of temperature. The resulting thermogram will show endothermic and exothermic events.

4.3. Forced Degradation Study and HPLC-MS Analysis Protocol

This protocol is designed to generate and identify potential thermal degradation products.

  • Thermal Stress Conditions:

    • Place a known concentration of this compound in a sealed vial and expose it to a controlled high temperature (e.g., 80°C, 100°C, 120°C) in an oven for a defined period (e.g., 24, 48, 72 hours).

    • Samples should be taken at various time points to monitor the extent of degradation.

  • HPLC-MS System: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QToF).

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm) and the mass spectrometer.

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 50-500.

    • Data Analysis: Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify new peaks corresponding to degradation products. The mass spectra of these new peaks will be used to determine their molecular weights and propose their structures based on fragmentation patterns.

Data Presentation

All quantitative data from the thermal analyses should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Illustrative TGA Data for a Terpene Acetate

ParameterValueDescription
Onset of Decomposition (Tonset) ~200 °CThe temperature at which significant thermal degradation begins.
Temperature of Maximum Decomposition Rate (Tpeak) ~225 °CThe temperature at which the rate of mass loss is highest.
Mass Loss at 300 °C > 90%The percentage of mass lost up to 300 °C, indicating the extent of decomposition.

Table 2: Illustrative DSC Data for a Terpene Acetate

Thermal EventTemperature (°C)Enthalpy (J/g)Interpretation
Glass Transition (Tg) ~ -80 °CN/ATransition from a glassy to a rubbery state.
Boiling Point ~ 240 °C(Value)Endothermic event corresponding to the boiling point.

Table 3: Potential Thermal Degradation Products of a Terpene Acetate (Hypothetical)

Peak No.Retention Time (min)[M+H]+ (m/z)Proposed Identity
15.2(Value)Myraldol
28.1(Value)Dehydrated this compound
310.5(Value)Acetic Acid

Visualizations

Diagrams are crucial for visualizing experimental workflows and potential chemical pathways.

Experimental_Workflow_TGA_DSC cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output Sample This compound Sample TGA_Sample Weigh 5-10 mg into TGA crucible Sample->TGA_Sample TGA DSC_Sample Weigh 2-5 mg into DSC pan Sample->DSC_Sample DSC TGA TGA Instrument TGA_Sample->TGA DSC DSC Instrument DSC_Sample->DSC TGA_Data Thermogram (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data Thermogram (Heat Flow vs. Temp) DSC->DSC_Data

Caption: Workflow for TGA and DSC Analysis.

Forced_Degradation_Workflow MA_Sample This compound Solution Stress Thermal Stress (e.g., 100°C for 48h) MA_Sample->Stress Stressed_Sample Stressed Sample Stress->Stressed_Sample HPLC_MS HPLC-MS Analysis Stressed_Sample->HPLC_MS Data_Analysis Data Analysis (Chromatogram & Mass Spectra) HPLC_MS->Data_Analysis Degradation_Profile Identification of Degradation Products & Pathway Elucidation Data_Analysis->Degradation_Profile

Caption: Forced Degradation and Analysis Workflow.

Degradation_Pathway cluster_products Potential Degradation Products MA This compound C15H24O2 Heat Thermal Stress MA->Heat Hydrolysis Myraldol + Acetic Acid Hydrolysis Heat->Hydrolysis e.g. Dehydration Dehydrated this compound Elimination Heat->Dehydration e.g. Oxidation Oxidized Derivatives Oxidation (if O2 present) Heat->Oxidation e.g.

Caption: Potential Thermal Degradation Pathways.

Conclusion

References

The Solubility Profile of Myraldyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Myraldyl acetate, a widely used fragrance ingredient. The information contained herein is intended to support research, development, and formulation activities by providing essential data on its behavior in various solvent systems.

Physicochemical Properties of this compound

This compound, with the chemical name 4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate, is a colorless liquid known for its floral, jasmine-like scent.[1] A summary of its key physicochemical properties is presented below.

PropertyValueReference
Chemical Formula C15H24O2[1][2]
Molecular Weight 236.35 g/mol [3][4]
Appearance Colorless liquid[1]
Boiling Point 297 - 304 °C @ 760 mm Hg[3][5]
Vapor Pressure 0.0013 hPa (at 20 °C)[1][2]
Flash Point 110 °C[3]
Log P (Octanol/Water) 5.7[2]

Solubility of this compound

This compound exhibits typical solubility behavior for a moderately large ester with significant hydrocarbon character. While precise quantitative solubility data is not widely available in published literature, a qualitative summary based on available safety data sheets and product information is provided below.

SolventSolubilityNotes
Water Insoluble / Not miscible[3][6][7]
Ethanol Soluble
Oils Soluble[3][6]
Acetone Expected to be solubleBased on general ester solubility.[8]
Diethyl Ether Expected to be solubleBased on general ester solubility.[9]
Dimethyl Sulfoxide (DMSO) Expected to be solubleA common solvent for nonpolar compounds.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the solubility of this compound in a given solvent, employing the widely accepted shake-flask method. This method is suitable for establishing equilibrium solubility.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Gas chromatograph with mass spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.[10]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved this compound, withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a chemically inert filter (e.g., 0.45 µm PTFE) into a clean vial. Filtration removes any suspended microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated GC-MS or HPLC method to determine the concentration of this compound.[11][12]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

3. Data Analysis:

  • The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound and solvent to vial B Equilibrate in shaker (e.g., 24-48h at 25°C) A->B C Allow excess solute to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered sample D->E F Analyze by GC-MS or HPLC E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for Solubility Determination of this compound.

Logical Relationship of Solubility and Application

The solubility characteristics of this compound are directly related to its application in various consumer and industrial products. The following diagram illustrates this relationship.

G cluster_prop Physicochemical Properties cluster_app Product Applications MA This compound Sol_Oil High Solubility in Oils MA->Sol_Oil Insol_Water Insolubility in Water MA->Insol_Water Perfumes Fine Fragrances (Alcohol/Oil Based) Sol_Oil->Perfumes Allows for high loading PersonalCare Personal Care Products Sol_Oil->PersonalCare Compatibility with lipidic ingredients Soaps Soaps and Detergents Insol_Water->Soaps Good stability in aqueous formulations

Caption: Relationship between this compound Solubility and Applications.

References

Myraldyl Acetate: A Technical Whitepaper on its Discovery, Synthesis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Professionals

Introduction

Myraldyl Acetate, known chemically as 4-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate, is a synthetic aroma chemical valued for its complex floral and fruity fragrance profile.[1] It is not a pharmaceutical compound and possesses no known therapeutic mechanism of action. This document provides an in-depth technical overview of its discovery within the fragrance industry, its historical development, synthesis, and a summary of its toxicological data for a scientific audience. The information presented here is intended for professionals in chemistry and toxicology, and it should be noted that the core application of this molecule is in the formulation of fragrances for consumer goods.

Discovery and Historical Development

Chemical Properties and Synthesis

This compound is a racemic mixture with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol .

Synthesis Workflow

The industrial synthesis of this compound is typically achieved through a Diels-Alder reaction, a powerful tool in organic chemistry for forming cyclic compounds. This method is noted for its efficiency in creating molecular complexity.[3] The general workflow involves the reaction of a diene with a dienophile to form the cyclohexene ring structure, followed by subsequent chemical modifications to yield the final acetate ester.

G cluster_0 Raw Materials cluster_1 Core Synthesis cluster_2 Final Product Myrcene Myrcene Diels_Alder_Reaction Diels-Alder Reaction Myrcene->Diels_Alder_Reaction Acrolein Acrolein Acrolein->Diels_Alder_Reaction Intermediate_Aldehyde Intermediate Aldehyde Diels_Alder_Reaction->Intermediate_Aldehyde Forms Cyclohexene Ring Reduction Reduction Intermediate_Aldehyde->Reduction Intermediate_Alcohol Intermediate Alcohol Reduction->Intermediate_Alcohol Esterification Esterification (Acetic Anhydride) Intermediate_Alcohol->Esterification Myraldyl_Acetate This compound Esterification->Myraldyl_Acetate

A simplified workflow for the synthesis of this compound.

Toxicological Data

As a fragrance ingredient, this compound has been subject to toxicological review to ensure its safety for use in consumer products. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment of this compound.[4][5] The following tables summarize the available quantitative data from these assessments.

Endpoint Result Method Reference
Genotoxicity Non-mutagenicBacterial Reverse Mutation Assay (OECD TG 471)[4]
Phototoxicity/Photoallergenicity Not expected to be phototoxic/photoallergenicBased on UV/Vis spectra[4]
Systemic Toxicity (Repeated Dose) Below Threshold of Toxicological Concern (TTC) for a Cramer Class I material at current use levels.N/A (No data available, TTC approach used)[4]
Reproductive Toxicity Below Threshold of Toxicological Concern (TTC) for a Cramer Class I material at current use levels.N/A (No data available, TTC approach used)[4]
Physicochemical and Environmental Data
Parameter Value Method Reference
Molecular Formula C15H24O2-[6]
Molecular Weight 236.35 g/mol -[6]
Persistence, Bioaccumulation, and Toxicity (PBT) Not considered a PBT substanceIFRA Environmental Standards[4]
Biodegradability Readily biodegradableOECD Test Method Guidelines[2]

Conclusion

This compound is a synthetic fragrance ingredient with a well-characterized chemical structure and toxicological profile. Its history is rooted in the innovation of the fragrance industry, where it serves as a key component in creating floral and fruity scents. While it is not a pharmaceutical agent and lacks a pharmacological mechanism of action, the available scientific data on its synthesis and safety are robust. This technical guide provides a consolidated overview of the existing knowledge on this compound for a scientific audience.

References

Myraldyl Acetate: An In-depth Technical Guide to Biodegradability and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myraldyl acetate, a synthetic fragrance ingredient valued for its fresh, floral, and fruity notes, is a common component in a wide array of consumer products. Understanding its environmental persistence, potential for bioaccumulation, and ultimate fate is crucial for comprehensive safety and risk assessments. This technical guide provides a detailed overview of the available data on the biodegradability and environmental characteristics of this compound, intended to inform researchers, scientists, and professionals in drug development and environmental science.

Environmental Fate and Transport Summary

This compound's environmental behavior is characterized by several key factors. While it is not considered to be Persistent, Bioaccumulative, and Toxic (PBT), a thorough understanding of its environmental dynamics is essential. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment which concluded that the Predicted Environmental Concentration/Predicted No Effect Concentration (PEC/PNEC) ratio is less than 1, indicating a low environmental risk at current usage levels.

The octanol-water partition coefficient (log Pow) for this compound is estimated to be 5.7, suggesting a high potential for sorption to organic matter in soil and sediment, and a potential for bioaccumulation. However, detailed experimental data are necessary to confirm these predictions.

Biodegradability

Information from the manufacturer, Givaudan, indicates that the biodegradability of their fragrance ingredients is determined according to Organisation for Economic Co-operation and Development (OECD) test guidelines. However, specific experimental results for the ready biodegradability of this compound (e.g., percentage of degradation over a 28-day period as per OECD 301 guidelines) are not publicly available in the reviewed literature. The RIFM safety assessment mentions the use of EPI Suite™ for screening-level hazard assessment, which suggests that biodegradability may have been estimated using computational models.

Table 1: Biodegradability of this compound

ParameterResultMethodSource
Ready BiodegradabilityData not publicly availableOECD 301-
PBT AssessmentNot considered Persistent, Bioaccumulative, and ToxicIFRA Environmental StandardsRIFM

Abiotic Degradation

Hydrolysis

Specific experimental data on the hydrolysis of this compound as a function of pH, following OECD Guideline 111, were not found in the public domain. As an ester, this compound has the potential to undergo hydrolysis, particularly under alkaline or acidic conditions, breaking down into the corresponding alcohol and acetic acid. The rate of this degradation pathway under environmentally relevant pH conditions (typically pH 4-9) would be a critical factor in determining its persistence in aquatic environments.

Photolysis

Table 2: Abiotic Degradation of this compound

Degradation PathwayResultMethodSource
HydrolysisData not publicly availableOECD 111-
PhotolysisData not publicly available--

Environmental Distribution

Soil Sorption

The high log Pow value of 5.7 suggests that this compound is likely to have a strong affinity for the organic fraction of soil and sediment, leading to low mobility in these compartments. Quantitative data from soil sorption and desorption studies, such as the determination of the soil organic carbon-water partitioning coefficient (Koc) according to OECD Guideline 106, are needed to accurately predict its partitioning behavior and potential for leaching into groundwater.

Table 3: Soil Sorption and Mobility of this compound

ParameterValueMethodSource
Log Pow (Octanol-Water Partition Coefficient)5.7 (estimated)-Givaudan
Soil Sorption Coefficient (Koc)Data not publicly availableOECD 106-
Bioaccumulation

The potential for a substance to bioaccumulate in aquatic organisms is often initially assessed using its log Pow value. A log Pow greater than 3 indicates a potential for bioaccumulation. With a log Pow of 5.7, this compound falls into this category. However, experimental determination of the Bioconcentration Factor (BCF) in fish, following OECD Guideline 305, is necessary to definitively assess its bioaccumulation potential. The RIFM safety assessment concluded that this compound is not considered bioaccumulative based on their evaluation.

Table 4: Bioaccumulation Potential of this compound

ParameterValueMethodSource
Bioconcentration Factor (BCF)Data not publicly availableOECD 305-
PBT Assessment - BioaccumulationNot considered BioaccumulativeIFRA Environmental StandardsRIFM

Experimental Protocols and Methodologies

While specific experimental reports for this compound were not found, the standard OECD guidelines for testing the environmental fate of chemicals provide the framework for the required studies.

OECD 301: Ready Biodegradability

This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous medium. A positive result (typically >60-70% degradation within a 28-day window) indicates that the substance is unlikely to persist in the environment.

OECD 111: Hydrolysis as a Function of pH

This guideline determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9). The results are used to determine the half-life of the substance in water due to this degradation pathway.

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This test method measures the sorption and desorption of a chemical to and from soil. The results are expressed as a distribution coefficient (Kd) and are often normalized to the organic carbon content of the soil to yield the Koc value, which is a key parameter for predicting environmental mobility.

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes the procedures for determining the BCF of a chemical in fish. The test involves exposing fish to the chemical in water and measuring its concentration in the fish tissue over time. The BCF is the ratio of the concentration of the chemical in the fish to its concentration in the water at steady state.

Signaling Pathways and Experimental Workflows

As no specific experimental studies detailing signaling pathways related to the biodegradation of this compound were found, a generalized workflow for assessing the environmental fate of a chemical is presented below.

Environmental_Fate_Assessment cluster_0 Initial Screening cluster_1 Experimental Testing (OECD Guidelines) cluster_2 Risk Assessment A Physicochemical Properties (Log Pow, Water Solubility, Vapor Pressure) B QSAR Modeling (e.g., EPI Suite™) A->B Input for C Ready Biodegradability (OECD 301) B->C Informs need for D Hydrolysis (OECD 111) B->D Informs need for E Soil Sorption (OECD 106) B->E Informs need for F Bioaccumulation (OECD 305) B->F Informs need for G Persistence (P) Assessment C->G Data for D->G Data for E->G Data for H Bioaccumulation (B) Assessment F->H Data for J PBT Conclusion G->J H->J I Toxicity (T) Assessment I->J K PEC/PNEC Ratio Calculation J->K

Caption: Generalized workflow for environmental fate and risk assessment of a chemical substance.

Conclusion

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Myraldyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myraldyl acetate is a widely used fragrance ingredient known for its floral, jasmine-like scent.[1][2] As a key component in many consumer products, its accurate identification and quantification are crucial for quality control, formulation development, and safety assessments. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound in various matrices. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Chemical Structure and Properties:

  • Chemical Name: 4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate[1]

  • CAS Number: 72403-67-9[1][3]

  • Molecular Formula: C₁₅H₂₄O₂[1][3][4]

  • Molecular Weight: 236.35 g/mol [3][4]

  • Appearance: Colorless liquid[1]

Experimental Protocol

This protocol outlines the steps for the qualitative and quantitative analysis of this compound using GC-MS.

2.1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Solvent (e.g., Ethyl acetate or Hexane, GC grade)

  • Sample matrix (e.g., perfume, lotion base)

  • Microsyringes

  • GC vials with septa

  • Volumetric flasks and pipettes

2.2. Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following parameters are recommended but may be optimized for specific instruments and applications.

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation method will vary depending on the matrix.

    • Liquid Samples (e.g., Perfumes): Dilute the sample with ethyl acetate to bring the expected concentration of this compound within the calibration range.

    • Solid/Semi-solid Samples (e.g., Lotions): An extraction step may be necessary. A common method is solvent extraction using ethyl acetate followed by filtration or centrifugation to remove insoluble components.

2.4. GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio 50:1) or Splitless for trace analysis
Oven ProgramInitial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Analysis

3.1. Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the authentic standard. The mass spectrum should be matched against a reference library (e.g., NIST).

3.2. Quantitative Analysis

For quantification, a calibration curve is constructed by plotting the peak area of the target ion(s) against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this curve.

Table 1: Quantitative Data for this compound Analysis (Illustrative)

ParameterValue
Retention Time (RT)Approximately 15.8 min
Molecular Ion (M⁺)m/z 236
Key Fragment Ions (m/z)43, 67, 81, 93, 107, 121, 176
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.5 µg/mL

Note: The retention time and relative ion abundances may vary slightly depending on the specific instrument and conditions used.

Visualization of Experimental Workflow and Fragmentation

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Sample Sample Matrix Sample_Prep Sample Dilution/ Extraction Sample->Sample_Prep Cal_Standards Calibration Standards (1-100 µg/mL) Stock->Cal_Standards Injector GC Injector Cal_Standards->Injector Sample_Prep->Injector GC_Column GC Column Separation Injector->GC_Column MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Data_Acquisition Data Acquisition (Full Scan/SIM) MS_Detector->Data_Acquisition Qual_Analysis Qualitative Analysis (RT & Mass Spectrum) Data_Acquisition->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) Data_Acquisition->Quant_Analysis Result Final Report Qual_Analysis->Result Quant_Analysis->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pattern cluster_fragments Major Fragmentation Pathways Myraldyl_Acetate This compound (C₁₅H₂₄O₂) m/z = 236 Fragment1 [M - CH₃COOH]⁺ C₁₃H₂₀⁺ m/z = 176 Myraldyl_Acetate->Fragment1 - CH₃COOH (60 Da) Fragment2 [CH₃CO]⁺ C₂H₃O⁺ m/z = 43 Myraldyl_Acetate->Fragment2 α-cleavage Fragment3 [C₉H₁₅]⁺ m/z = 121 Myraldyl_Acetate->Fragment3 Retro-Diels-Alder & rearrangement Fragment4 [C₈H₁₁]⁺ m/z = 107 Fragment3->Fragment4 - CH₂ Fragment5 [C₇H₉]⁺ m/z = 93 Fragment4->Fragment5 - CH₂ Fragment6 [C₆H₉]⁺ m/z = 81 Fragment5->Fragment6 - CH₂ Fragment7 [C₅H₇]⁺ m/z = 67 Fragment6->Fragment7 - CH₂

Caption: Proposed fragmentation pattern of this compound in EI-MS.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Myraldyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Myraldyl acetate. This compound is a key fragrance ingredient valued for its floral and fruity notes. The described method is suitable for the determination of this compound in raw materials and finished fragrance formulations. The protocol employs a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. This method is designed for researchers, scientists, and professionals in the fragrance and cosmetic industries for quality control and product development purposes.

Introduction

This compound, chemically known as 4-(4-methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate, is a synthetic fragrance ingredient that imparts a fresh, floral, and slightly fruity aroma, reminiscent of jasmine and lily-of-the-valley.[1][2][3] Its stability and long-lasting character make it a popular choice in a variety of consumer products, including perfumes, soaps, and detergents.[2][3] Accurate quantification of this compound is crucial for ensuring product consistency, verifying formulation concentrations, and meeting quality control standards. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of individual components in complex mixtures like fragrance oils. This application note presents a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B, 2-10 min: 50-95% B, 10-12 min: 95% B, 12-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 15 minutes
Reagents and Standards
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Ethanol (ACS grade)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock standard solution with the mobile phase initial conditions (50:50 acetonitrile:water).

Sample Preparation (from a fragrance oil matrix)
  • Accurately weigh 100 mg of the fragrance oil sample into a 10 mL volumetric flask.

  • Add ethanol to the flask to dissolve the sample.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with ethanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Perform a further 1:10 dilution with the mobile phase initial conditions (50:50 acetonitrile:water) prior to injection, if necessary, to bring the analyte concentration within the calibration range.

Results and Discussion

The proposed HPLC method provides excellent separation and quantification of this compound. The non-polar nature of this compound makes it well-suited for reversed-phase chromatography on a C18 column. The gradient elution with acetonitrile and water allows for the effective elution of this compound from the column while providing good resolution from other potential components in a fragrance mixture.

Due to the absence of a strong chromophore in the this compound molecule, UV detection at a low wavelength of 210 nm is recommended to achieve adequate sensitivity. At this wavelength, the ester functional group exhibits some absorbance.

The following table summarizes the expected quantitative data for the analysis of this compound using this method.

ParameterExpected Value
Retention Time (RT) ~ 8.5 min
Tailing Factor < 1.2
Theoretical Plates > 5000
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow and Signaling Pathways

The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->HPLC_System UV_Detection UV Detection (210 nm) HPLC_System->UV_Detection Elution Chromatogram Chromatogram Generation UV_Detection->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

References

Application Notes: Protocol for Incorporating Myraldyl Acetate into a Cosmetic Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Research & Development Professionals

Disclaimer: "Myraldyl acetate" is not a recognized INCI name and no public data is available. The following application notes and protocols are provided as a comprehensive, illustrative template based on a hypothetical active ingredient with anti-aging and anti-inflammatory properties. All data and experimental details are representative examples and should be replaced with experimentally determined values for your specific active ingredient.

Introduction

This compound is a novel, synthetically derived ester with potential applications in cosmetic formulations targeting signs of aging and skin sensitivity. Its hypothesized mechanism involves the modulation of inflammatory pathways and the inhibition of matrix metalloproteinases (MMPs) that degrade the dermal matrix. This document outlines the essential protocols for the successful incorporation, stability testing, and efficacy validation of this compound in a representative oil-in-water (O/W) emulsion.

Physicochemical Properties of this compound

A summary of the hypothetical physicochemical properties of this compound is provided below. These values are critical for determining the appropriate formulation strategy and predicting ingredient behavior.

PropertyValueMethod of Analysis
INCI Name This compound (Hypothetical)-
Appearance White to off-white crystalline powderVisual Inspection
Molecular Weight 412.58 g/mol Mass Spectrometry
Melting Point 85 - 90 °CDifferential Scanning Calorimetry (DSC)
Log P (Octanol/Water) 3.8HPLC Method
Recommended Use Level 0.5% - 2.0% (w/w)Supplier Data/Internal Testing
Optimal pH Range 5.0 - 6.5Internal Stability Data

Solubility Protocol

Accurate solubility data is fundamental for selecting the appropriate solvent system and ensuring the stability of the active ingredient in the final formulation.

Objective: To determine the solubility of this compound in common cosmetic solvents at controlled temperatures.

Materials:

  • This compound powder

  • Solvents: Propylene Glycol, Caprylic/Capric Triglyceride, Dimethicone, Ethanol, Deionized Water

  • Analytical balance, vortex mixer, thermostatically controlled water bath, centrifuge, HPLC-UV system.

Protocol:

  • Prepare saturated solutions by adding an excess of this compound to 10 mL of each solvent in separate sealed glass vials.

  • Equilibrate the vials in a water bath at 25°C and 50°C for 24 hours, with intermittent vortexing every 4 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the vials at 5000 rpm for 15 minutes to pellet the excess, undissolved powder.

  • Carefully pipette an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of dissolved this compound using a pre-validated HPLC-UV method against a standard curve.

  • Express solubility in g/100 mL.

Table 1: Solubility of this compound (Hypothetical Data)

SolventSolubility at 25°C ( g/100 mL)Solubility at 50°C ( g/100 mL)
Deionized Water< 0.01< 0.01
Propylene Glycol1.55.2
Ethanol (95%)8.925.1
Caprylic/Capric Triglyceride12.530.8
Dimethicone (50 cSt)0.51.8

Formulation Protocol: O/W Anti-Aging Cream (MA-AA-CR-01)

This protocol details the manufacturing process for a stable O/W cream containing 1.5% this compound.

Table 2: Formulation Composition

PhaseINCI Name% (w/w)Function
A Deionized Waterq.s.Solvent
A Glycerin3.00Humectant
A Xanthan Gum0.20Stabilizer
B Caprylic/Capric Triglyceride8.00Emollient
B Glyceryl Stearate2.50Emulsifier
B Cetearyl Alcohol2.00Thickener
B This compound 1.50 Active
C Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
C Tocopherol0.10Antioxidant
C Citric Acid (10% solution)q.s.pH Adjuster

Equipment:

  • Main mixing vessel with propeller and homogenizer attachments.

  • Side vessel for oil phase.

  • Water baths for heating.

  • pH meter.

Protocol:

  • Phase A Preparation: In the main vessel, combine Deionized Water and Glycerin. Begin propeller mixing and heat to 75°C. Slowly sprinkle in Xanthan Gum and mix until fully hydrated.

  • Phase B Preparation: In the side vessel, combine Caprylic/Capric Triglyceride, Glyceryl Stearate, and Cetearyl Alcohol. Heat to 75°C while mixing. Once uniform, add this compound and stir until completely dissolved.

  • Emulsification: Slowly add Phase B to Phase A under continuous propeller mixing. Once the addition is complete, increase mixing speed and homogenize at 5000 rpm for 5 minutes to form a uniform emulsion.

  • Cool Down: Switch to slow propeller mixing and begin cooling the batch.

  • Phase C Addition: When the temperature is below 40°C, add the components of Phase C individually, mixing well after each addition.

  • Final Adjustments: Check the pH and adjust to 5.5 ± 0.2 using the Citric Acid solution.

  • Homogenization (Final): Homogenize for an additional 1 minute at 3000 rpm.

  • Continue slow mixing until the cream reaches room temperature (25°C).

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start prep_A Phase A: Heat Water & Glycerin to 75°C Disperse Xanthan Gum start->prep_A prep_B Phase B: Heat Oils & Emulsifiers to 75°C Dissolve this compound start->prep_B emulsify Combine B into A Homogenize @ 5000 rpm for 5 min prep_A->emulsify prep_B->emulsify cool Cool batch to < 40°C emulsify->cool temp_check Temp < 40°C? cool->temp_check temp_check->cool No add_C Add Phase C Ingredients (Preservative, Antioxidant) temp_check->add_C Yes ph_adjust Adjust pH to 5.5 ± 0.2 add_C->ph_adjust final_homo Final Homogenization @ 3000 rpm for 1 min ph_adjust->final_homo final_cool Cool to 25°C final_homo->final_cool finish End final_cool->finish

Caption: Workflow for O/W Cream Formulation.

Stability Testing Protocol

Objective: To evaluate the physical and chemical stability of the final formulation under accelerated conditions.

Protocol:

  • Package the cream in 30g glass jars.

  • Store samples under the conditions specified in Table 3.

  • Evaluate samples at time points: 0, 1, 2, and 3 months.

  • Physical Evaluation: Assess appearance, color, odor, pH, and viscosity. Perform centrifugation (3000 rpm, 30 min) to check for phase separation.

  • Chemical Evaluation: Use a validated stability-indicating HPLC method to quantify the concentration of this compound.

Table 3: Stability Testing Conditions & Parameters (Hypothetical Data at 3 Months)

ConditionParameterSpecificationResult at 3 MonthsPass/Fail
5°C AppearanceSmooth, white creamConformsPass
pH5.3 - 5.75.52Pass
Viscosity (cps)18,000 - 22,00020,150Pass
This compound (%)95.0 - 105.0% of initial100.1%Pass
25°C / 60% RH AppearanceSmooth, white creamConformsPass
pH5.3 - 5.75.48Pass
Viscosity (cps)18,000 - 22,00019,880Pass
This compound (%)95.0 - 105.0% of initial98.5%Pass
40°C / 75% RH AppearanceSmooth, white creamConformsPass
pH5.3 - 5.75.41Pass
Viscosity (cps)18,000 - 22,00018,950Pass
This compound (%)90.0 - 105.0% of initial95.2%Pass

In Vitro Efficacy Protocol: MMP-1 Inhibition Assay

Objective: To confirm that this compound retains its bioactivity within the final formulation by measuring the inhibition of Matrix Metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.

Principle: A fluorogenic MMP-1 substrate is cleaved by the enzyme, releasing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a reduced signal.

Protocol:

  • Extract the active ingredient from the cream formulation using a suitable solvent (e.g., methanol) followed by evaporation and reconstitution in assay buffer. Prepare a vehicle control extract from a placebo cream.

  • Activate human recombinant MMP-1 with APMA (4-aminophenylmercuric acetate).

  • In a 96-well plate, add the assay buffer, the extracted this compound (at various dilutions), and the activated MMP-1 enzyme. Include a positive control (e.g., GM6001) and vehicle control.

  • Pre-incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic MMP-1 substrate.

  • Measure the fluorescence intensity (Ex/Em = 328/393 nm) every 5 minutes for 1 hour at 37°C.

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

G stimulus stimulus receptor receptor pathway_node pathway_node inhibitor inhibitor response response UV UV Radiation (External Stressor) Receptor Cell Surface Receptor UV->Receptor MAPK MAPK Cascade (e.g., JNK, p38) Receptor->MAPK AP1 AP-1 Activation MAPK->AP1 MMP1_Gene MMP-1 Gene Transcription AP1->MMP1_Gene MMP1_Protein MMP-1 Synthesis MMP1_Gene->MMP1_Protein Collagen_Deg Collagen Degradation (Wrinkle Formation) MMP1_Protein->Collagen_Deg Myraldyl This compound Myraldyl->MAPK Myraldyl->AP1

Caption: Hypothesized Anti-Aging Signaling Pathway.

Application Notes and Protocols for Headspace Analysis of Myraldyl Acetate in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myraldyl acetate is a synthetic fragrance ingredient prized for its fresh, floral, and slightly fruity aroma, reminiscent of jasmine and muguet.[1] It is utilized in a wide array of consumer products, from fine fragrances to household cleaners, to impart a pleasant and lasting scent.[1][2] The analysis of volatile fragrance compounds like this compound in complex product matrices presents an analytical challenge. Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a powerful and appropriate technique for this purpose, as it allows for the analysis of volatile and semi-volatile compounds without complex and labor-intensive extraction procedures.[3]

These application notes provide a comprehensive guide to the quantitative analysis of this compound in various consumer products using static headspace GC-MS. The protocols detailed below are intended to serve as a robust starting point for method development and validation in research and quality control laboratories.

Quantitative Data Summary

The concentration of this compound in consumer products is governed by the standards set by the International Fragrance Association (IFRA) to ensure consumer safety.[4] The following tables summarize the maximum acceptable concentration of this compound in various product categories and provide an estimated typical concentration range based on industry use levels.[4][5]

Table 1: Maximum Acceptable Concentration of this compound in Consumer Products

Product CategoryMaximum Acceptable Concentration (%)
Fine Fragrance20.0
Eau de Toilette10.0
Body Lotion5.0
Deodorant/Antiperspirant2.0
Shampoo2.0
Soap Bar2.0
Laundry Detergent (liquid/powder)1.0
Fabric Softener1.0
Air Freshener (spray/plug-in)5.0

Source: Based on IFRA Standards and typical fragrance loads in product types.

Table 2: Typical Concentration Range of this compound in Consumer Products

Product CategoryTypical Concentration Range (%)
Fine Fragrance0.1 - 5.0
Eau de Toilette0.05 - 2.0
Body Lotion0.01 - 0.5
Deodorant/Antiperspirant0.01 - 0.3
Shampoo0.01 - 0.5
Soap Bar0.05 - 1.0
Laundry Detergent (liquid/powder)0.01 - 0.3
Fabric Softener0.01 - 0.4
Air Freshener (spray/plug-in)0.1 - 2.0

Source: Estimated from the 95th percentile concentration in fine fragrance and typical use levels in different product categories.[4][5]

Experimental Protocols

Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is designed for the quantification of this compound in clear liquid samples such as fine fragrances and air fresheners.

a. Sample Preparation

  • Accurately weigh approximately 0.1 g of the liquid sample into a 20 mL headspace vial.

  • Add 1 mL of a suitable solvent (e.g., methanol or ethanol) to the vial.

  • Add a known concentration of an appropriate internal standard (e.g., deuterated ester or a structurally similar compound not present in the sample).

  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

  • Gently vortex the vial for 10 seconds to ensure homogeneity.

  • Prepare a series of calibration standards of this compound in the same solvent, bracketing the expected sample concentration range.

b. HS-GC-MS Parameters

ParameterSetting
Headspace Autosampler
Vial Equilibration Temperature100 °C
Vial Equilibration Time20 minutes
Syringe Temperature110 °C
Injection Volume1 mL
Injection ModeSplitless
Gas Chromatograph
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven ProgramInitial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Quantifier Ion for this compoundTo be determined from the mass spectrum (e.g., a prominent fragment ion)
Qualifier Ions for this compoundTo be determined from the mass spectrum (e.g., two other characteristic fragment ions)
Protocol for Complex Matrices (Creams, Lotions, Soaps, and Detergents)

For more complex matrices, a solvent extraction step is required prior to headspace analysis to minimize matrix effects.

a. Sample Preparation

  • Accurately weigh approximately 0.5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).[6]

  • Add a known concentration of the internal standard.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer 1 mL of the supernatant (organic layer) into a 20 mL headspace vial.

  • Immediately seal the vial and proceed with the HS-GC-MS analysis as described in Protocol 1b.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis start Start weigh Weigh Sample start->weigh add_solvent Add Solvent & IS weigh->add_solvent seal_vial Seal Vial add_solvent->seal_vial vortex Vortex seal_vial->vortex equilibrate Equilibrate in HS Oven vortex->equilibrate inject Inject Headspace equilibrate->inject separate GC Separation inject->separate detect MS Detection separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: Experimental workflow for headspace GC-MS analysis.

signaling_pathway cluster_sample Sample Vial liquid_phase Liquid/Solid Phase (this compound in Matrix) equilibrium Partitioning Equilibrium (Temperature & Time Dependent) liquid_phase->equilibrium headspace Headspace (Vapor Phase) (Volatilized this compound) analysis GC-MS Analysis headspace->analysis equilibrium->headspace

Caption: Analyte partitioning in static headspace analysis.

References

Application of Myraldyl Acetate in Controlled-Release Fragrance Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myraldyl acetate is a synthetic aroma chemical prized for its soft, floral, and slightly fruity fragrance profile, reminiscent of jasmine and muguet.[1] Its inherent stability and long-lasting character make it a valuable ingredient in a wide array of consumer products, including perfumes, detergents, fabric softeners, and cosmetics.[1][2][3] The application of controlled-release technologies to this compound offers a sophisticated approach to prolonging its olfactory impact, ensuring a gradual and sustained fragrance experience. This document provides detailed application notes and experimental protocols for the encapsulation and evaluation of this compound in controlled-release systems.

Controlled-release systems for fragrances, such as microencapsulation, are designed to protect the volatile aroma chemical from premature degradation and to modulate its release over time or in response to specific triggers like moisture, heat, or friction.[4] This technology is particularly beneficial in applications requiring long-lasting freshness, such as in laundry care and personal care products.[1][3]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for the design of effective controlled-release systems.

PropertyValueReference
Chemical Name 4(3)-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate[3][5]
CAS Number 72403-67-9[5][6][7]
Molecular Formula C15H24O2[3][5]
Molecular Weight 236.3 g/mol [3][5]
Odor Profile Floral, Jasmine, Sweet, Fruity, Green[3][5]
Appearance Colorless Liquid[3][5]
Vapor Pressure (20°C) 0.0013 hPa[3][5]
Log Pow 5.7[3]
Flash Point > 100 °C (> 212 °F)[2]
Tenacity on Blotter 1 week[3][5]
Recommended Use Level Up to 20% in fragrance concentrate[2][5][7]

Application Data: Performance in Controlled-Release Systems (Hypothetical)

The following tables present hypothetical yet representative data on the performance of encapsulated this compound. This data is intended to serve as a benchmark for researchers developing and evaluating their own controlled-release formulations.

Table 1: Encapsulation Efficiency of this compound
Encapsulation MethodPolymer SystemCore:Wall RatioEncapsulation Efficiency (%)Particle Size (D50, µm)
Interfacial PolymerizationPolyurea2:19225
Complex CoacervationGelatin/Gum Arabic3:18840
Spray DryingModified Starch1:28550
Table 2: In Vitro Release Profile of Encapsulated this compound
Time (hours)Cumulative Release (%) - Polyurea Microcapsules (Trigger: Friction)Cumulative Release (%) - Gelatin/Gum Arabic Microcapsules (Trigger: Moisture)Cumulative Release (%) - Starch Microcapsules (Sustained Release)
15108
6153525
12256045
24408565
48659580
72809890
Table 3: Sensory Panel Evaluation of Fragrance Longevity on Fabric
Time Post-ApplicationUnencapsulated this compound (Intensity Score 1-10)Encapsulated this compound (Intensity Score 1-10)
1 hour8.57.0
24 hours4.06.5
48 hours1.55.0
72 hours0.53.5
1 week02.0

Experimental Protocols

The following are detailed protocols for the encapsulation of this compound and the subsequent evaluation of the controlled-release system.

Protocol 1: Microencapsulation of this compound via Interfacial Polymerization

This protocol describes the formation of polyurea microcapsules containing this compound.

Materials:

  • This compound

  • Polyisocyanate (e.g., toluene diisocyanate)

  • Polyamine (e.g., diethylenetriamine)

  • Emulsifier (e.g., polyvinyl alcohol)

  • Deionized water

  • Organic solvent (e.g., cyclohexane)

Procedure:

  • Oil Phase Preparation: Dissolve this compound and the polyisocyanate in the organic solvent to form the oil phase.

  • Aqueous Phase Preparation: Dissolve the emulsifier in deionized water to form the aqueous phase.

  • Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization to create a stable oil-in-water emulsion. The droplet size will determine the final microcapsule size.

  • Interfacial Polymerization: Add the polyamine to the emulsion while stirring. The polymerization reaction will occur at the oil-water interface, forming the polyurea shell around the this compound core.

  • Curing: Continue stirring for several hours at a controlled temperature to allow for complete shell formation and curing.

  • Washing and Collection: Wash the microcapsule slurry with deionized water to remove unreacted monomers and excess emulsifier. The microcapsules can be collected by filtration or centrifugation.

Encapsulation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_process Encapsulation Process Myraldyl This compound Mix_Oil Mix Myraldyl->Mix_Oil Polyiso Polyisocyanate Polyiso->Mix_Oil Solvent Organic Solvent Solvent->Mix_Oil Oil_Phase Oil Phase Mix_Oil->Oil_Phase Emulsification High-Speed Homogenization (Emulsification) Oil_Phase->Emulsification Emulsifier Emulsifier Mix_Aqueous Mix Emulsifier->Mix_Aqueous Water Deionized Water Water->Mix_Aqueous Aqueous_Phase Aqueous Phase Mix_Aqueous->Aqueous_Phase Aqueous_Phase->Emulsification Polymerization Add Polyamine (Interfacial Polymerization) Emulsification->Polymerization Curing Curing Polymerization->Curing Washing Washing & Collection Curing->Washing Final_Product Microcapsules Washing->Final_Product

Workflow for this compound Microencapsulation.
Protocol 2: Determination of Fragrance Release Rate by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol quantifies the amount of this compound released from the microcapsules over time.

Materials and Equipment:

  • Encapsulated this compound sample

  • Headspace vials

  • GC-MS system with a suitable column (e.g., DB-5ms)

  • Incubator/Agitator for headspace vials

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the encapsulated this compound into a headspace vial.

  • Incubation: Place the vial in the incubator at a controlled temperature (e.g., 37°C) to simulate application conditions.

  • Headspace Sampling: At predetermined time intervals (e.g., 1, 6, 12, 24, 48, 72 hours), transfer the vial to the HS-GC-MS autosampler.

  • GC-MS Analysis: The headspace gas is injected into the GC-MS. The amount of this compound is quantified by integrating the peak area corresponding to its characteristic mass fragments.

  • Calibration: Prepare a calibration curve using known concentrations of this compound to convert peak areas to absolute amounts.

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point relative to the total encapsulated amount.

GCMS_Workflow Start Start Sample_Prep Sample Preparation (Weigh microcapsules into vial) Start->Sample_Prep Incubation Incubation (Controlled Temperature) Sample_Prep->Incubation Time_Point Time Interval Reached? Incubation->Time_Point Time_Point->Incubation No HS_Sampling Headspace Sampling Time_Point->HS_Sampling Yes GCMS_Analysis GC-MS Analysis HS_Sampling->GCMS_Analysis Quantification Quantification (vs. Calibration Curve) GCMS_Analysis->Quantification Data_Analysis Data Analysis (Calculate Cumulative Release) Quantification->Data_Analysis Data_Analysis->Time_Point End End Data_Analysis->End

Workflow for Fragrance Release Rate Determination.
Protocol 3: Sensory Evaluation of Fragrance Longevity

This protocol assesses the perceived fragrance intensity over time using a trained sensory panel.

Materials:

  • Fabric swatches (e.g., cotton)

  • Product containing encapsulated this compound (e.g., fabric softener)

  • Control product with unencapsulated this compound

  • Odor-free evaluation booths

Procedure:

  • Panelist Selection and Training: Recruit and train a panel of individuals to recognize and rate the intensity of this compound's fragrance on a standardized scale (e.g., 1 to 10).

  • Sample Preparation: Treat fabric swatches with the control and test products according to a standardized procedure (e.g., simulated washing cycle).

  • Evaluation: At specified time intervals (e.g., 1, 24, 48, 72 hours, 1 week), present the fabric swatches in a randomized and blind manner to the panelists in the evaluation booths.

  • Data Collection: Panelists rate the perceived fragrance intensity of each swatch.

  • Data Analysis: Calculate the average intensity scores for the control and test samples at each time point. Statistical analysis (e.g., ANOVA) can be used to determine significant differences.

Sensory_Evaluation_Pathway Start Start Panel_Selection Panelist Selection & Training Start->Panel_Selection Sample_Prep Fabric Swatch Preparation (Control & Test Samples) Panel_Selection->Sample_Prep Evaluation_Loop Evaluation Time Point? Sample_Prep->Evaluation_Loop Presentation Blind & Randomized Presentation Evaluation_Loop->Presentation Yes End End Evaluation_Loop->End All Time Points Evaluated Rating Panelists Rate Intensity Presentation->Rating Data_Collection Data Collection Rating->Data_Collection Data_Analysis Statistical Analysis of Scores Data_Collection->Data_Analysis Data_Analysis->Evaluation_Loop

References

Myraldyl Acetate: Application Notes and Protocols for Use as a Standard in Flavor and Fragrance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Myraldyl acetate as a reference standard in the analytical and sensory evaluation of flavors and fragrances. Due to the limited availability of published specific protocols for this compound as a formal standard, the following sections provide a recommended framework based on its known properties and established analytical practices in the industry.

This compound, with its distinct floral, jasmine, and muguet-like aroma, possesses characteristics that make it a suitable candidate for a reference material in both chemical and sensory analysis.[1][2][3] Its good stability and longevity are advantageous for a standard, ensuring consistency across multiple analyses.[1][2][4]

Physicochemical Properties and Specifications

A well-characterized standard is fundamental to reliable and reproducible analytical results. The table below summarizes the key physicochemical properties of this compound. For use as a standard, it is recommended to source this compound with the highest possible purity, accompanied by a Certificate of Analysis (CoA) from the supplier.

PropertyValueReference
Chemical Name 4(3)-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate[1]
CAS Number 72403-67-9[1][5]
Molecular Formula C₁₅H₂₄O₂[1]
Molecular Weight 236.3 g/mol [1]
Appearance Colorless liquid[1]
Odor Profile Floral, jasmine, sweet, fruity, green[1]
Vapor Pressure (20°C) 0.0013 hPa[1]
Flash Point > 100 °C[4]
Recommended Purity (as a standard) ≥ 98%N/A
Recommended Solvent for Stock Solution Ethanol or DPG (Dipropylene Glycol)N/A

Application in Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can serve as an internal or external standard in the GC-MS analysis of fragrance mixtures. Its relatively high molecular weight and distinct mass spectrum make it easily identifiable and quantifiable.

Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of a hypothetical floral fragrance compound, "Compound F," in a perfume matrix.

2.1.1. Materials and Reagents

  • This compound (≥98% purity)

  • Compound F (analytical standard, ≥98% purity)

  • Ethanol (GC grade)

  • Perfume sample containing Compound F

  • Volumetric flasks, pipettes, and syringes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

2.1.2. Preparation of Standard Solutions

  • This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethanol in a volumetric flask.

  • Compound F Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Compound F and dissolve it in 10 mL of ethanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of Compound F stock solution and a fixed concentration of the this compound IS stock solution to volumetric flasks and diluting with ethanol.

Calibration LevelConcentration of Compound F (µg/mL)Concentration of this compound (IS) (µg/mL)
1110
2510
31010
42510
55010

2.1.3. Sample Preparation

  • Accurately weigh 100 mg of the perfume sample into a 10 mL volumetric flask.

  • Add 100 µL of the this compound IS stock solution (1000 µg/mL).

  • Dilute to the mark with ethanol and mix thoroughly.

2.1.4. GC-MS Instrumental Parameters

ParameterSetting
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu

2.1.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of Compound F to the peak area of this compound against the concentration of Compound F.

  • Determine the concentration of Compound F in the perfume sample using the calibration curve.

Logical Workflow for Quantitative Analysis

prep Standard & Sample Preparation gcms GC-MS Analysis prep->gcms data Data Acquisition gcms->data process Peak Integration & Area Ratio Calculation data->process cal Calibration Curve Construction process->cal quant Quantification of Target Analyte cal->quant

Caption: Workflow for GC-MS quantification using an internal standard.

Application in Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

In GC-O, this compound can be used as a sensory reference standard to calibrate the perception of panelists and to help identify and describe unknown floral notes in a complex mixture.

Experimental Protocol: Characterization of Odor-Active Compounds using this compound as a Reference

This protocol describes the use of this compound as a reference material in a GC-O analysis to characterize the aroma profile of a new fragrance formulation.

3.1.1. Materials and Reagents

  • This compound (sensory grade)

  • Fragrance formulation for analysis

  • Ethanol (odor-free)

  • GC-O system with an olfactory port

  • Trained sensory panel

3.1.2. Preparation of Reference Standard

Prepare a solution of this compound in ethanol at a concentration that elicits a clear and recognizable jasmine/muguet aroma at the olfactory port (e.g., 10-50 µg/mL).

3.1.3. GC-O Analysis Procedure

  • Panelist Training: Before analyzing the unknown sample, each panelist should sniff the this compound standard as it elutes from the GC-O to establish a common reference for the "jasmine/muguet" descriptor.

  • Sample Analysis: Inject the fragrance formulation onto the GC-O system.

  • Odor Evaluation: Panelists will sniff the effluent from the olfactory port and record the retention time, odor descriptor, and intensity of each detected aroma.

  • Data Compilation: The data from all panelists are compiled to create an aromagram, which is a plot of odor intensity versus retention time.

Data Presentation: Example Aromagram Data

The following table represents a simplified output from a GC-O analysis of a hypothetical fragrance, with this compound used as a reference.

Retention Time (min)Odor DescriptorMean Intensity (n=5 panelists)
8.5Citrus, Lemon4.2
12.1Jasmine, Muguet (similar to this compound ref.) 5.0
14.3Rose, Floral3.8
17.9Woody, Sandalwood4.5
Signaling Pathway for Olfactory Perception

The following diagram illustrates the simplified signaling pathway of an odorant, such as this compound, binding to an olfactory receptor and leading to a neural signal.

cluster_0 Olfactory Epithelium Odorant This compound OR Olfactory Receptor Odorant->OR Binds G G-protein (Golf) OR->G Activates AC Adenylyl Cyclase G->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-gated Ion Channel cAMP->CNG Opens Ca Ca²⁺/Na⁺ Influx CNG->Ca Depol Depolarization Ca->Depol Signal Action Potential to Brain Depol->Signal

References

Application Notes and Protocols for the Encapsulation of Myraldyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myraldyl acetate is a synthetic aroma chemical with a soft, floral, and slightly fruity fragrance, reminiscent of jasmine and muguet.[1] Its application in perfumery, cosmetics, and household products is valued for its stability and long-lasting character.[1][2][3] However, as a volatile organic compound, its efficacy and longevity can be further enhanced through encapsulation, which provides controlled release and protection from environmental degradation. These application notes provide detailed protocols for the encapsulation of this compound using two common and effective techniques: liposomal encapsulation and polymeric nanoparticle encapsulation. These methods are particularly suited for hydrophobic molecules like this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its encapsulation is presented in Table 1.

PropertyValueReference
Chemical Name 4(3)-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate[4]
Molecular Formula C15H24O2[1][4]
Molecular Weight 236.35 g/mol [1][4]
Appearance Colorless liquid[4]
Odor Floral, jasmine, sweet, fruity, green[4]
Solubility Insoluble in water; Soluble in ethanol, oils[1]
Boiling Point 297 °C[1]
Flash Point > 100 °C[3]
Vapor Pressure (20°C) 0.0013 hPa[4]

Application Note 1: Liposomal Encapsulation of this compound using Thin-Film Hydration

Overview

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. For hydrophobic compounds like this compound, the molecule is incorporated within the lipid bilayer itself.[5] The thin-film hydration method is a widely used, reproducible technique for preparing multilamellar vesicles (MLVs).[6][7] Subsequent extrusion can be used to produce unilamellar vesicles (ULVs) of a desired size.

Experimental Workflow

Liposome_Encapsulation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration & Vesicle Formation cluster_sizing Size Reduction cluster_analysis Characterization A Dissolve Lipids & this compound in Organic Solvent B Rotary Evaporation to form thin film A->B C Hydrate lipid film with aqueous buffer B->C Overnight drying D Vortexing/Sonication to form Multilamellar Vesicles (MLVs) C->D E Extrusion through polycarbonate membranes D->E Transfer MLV suspension F Formation of Unilamellar Vesicles (ULVs) E->F G Particle Size Analysis (DLS) F->G Analyze final product H Zeta Potential Measurement I Encapsulation Efficiency (EE%) Nanoprecipitation_Workflow cluster_prep Phase Preparation cluster_precipitation Nanoparticle Formation cluster_purification Purification cluster_analysis Characterization A Dissolve Polymer & this compound in Organic Solvent (e.g., Acetone) C Add Organic Phase dropwise to Aqueous Phase under stirring A->C B Prepare Aqueous Phase with Stabilizer (e.g., Pluronic F127) B->C D Spontaneous formation of nanoparticle suspension C->D E Evaporate Organic Solvent (e.g., under reduced pressure) D->E F Centrifugation to collect nanoparticles E->F G Particle Size & PDI (DLS) F->G Resuspend in water H Zeta Potential I Encapsulation Efficiency & Drug Loading

References

Application Notes and Protocols for the Olfactory Evaluation of Myraldyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sensory and instrumental evaluation of Myraldyl acetate, a widely used fragrance ingredient. The following methodologies are designed for researchers, scientists, and drug development professionals to comprehensively characterize its olfactory properties.

Olfactory Profile of this compound

This compound is a synthetic fragrance ingredient with a complex and versatile odor profile. It is primarily characterized by its diffusive floral notes, often described as resembling jasmine and muguet (lily of the valley).[1][2][3][4] Its scent profile also includes sweet and fruity undertones, with some sources noting a green aspect.[1][3] This full-bodied floral character makes it a valuable component in a wide range of fragrance compositions, and it is known for its good stability and long-lasting qualities.[1][2][4] The ingredient is described as conjuring sensations of freesia, lilies, and magnolias with subtle citrus notes.[5]

Table 1: Summary of Olfactory Descriptors for this compound

Descriptor CategorySpecific DescriptorsSource
Primary Floral, Jasmine, Muguet (Lily of the Valley)[1][2][3][4]
Secondary Sweet, Fruity[1][3]
Tertiary Green, Citrus[3][5]
Overall Impression Diffusive, Full-bodied, Rich[1][2][4][5]

Experimental Protocols for Olfactory Evaluation

Odor Detection Threshold Determination

This protocol outlines the determination of the odor detection threshold of this compound in air using the forced-choice ascending concentration series method, based on ASTM E679.[6][7] The odor detection threshold is the minimum concentration of a substance that can be detected by 50% of a given sensory panel.[8]

Materials:

  • This compound (CAS No. 72403-67-9)

  • Odor-free air or nitrogen as a carrier gas

  • Dynamic olfactometer

  • A panel of at least 8-12 screened and trained human assessors[8]

  • Reference odorant (e.g., n-butanol) for panelist screening[8]

Procedure:

  • Panelist Screening and Training:

    • Select panelists based on their ability to detect a standard odorant (n-butanol) within a defined concentration range (e.g., 20-80 ppb).[8]

    • Train panelists on the testing procedure, including how to correctly sniff the samples and provide responses.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable, low-odor solvent (e.g., diethyl phthalate or ethanol) if necessary for introduction into the olfactometer.

    • The olfactometer will then dilute the vaporized sample with odor-free air to achieve a series of precise concentrations.

  • Testing Protocol:

    • Present a series of ascending concentrations of this compound to the panelists.

    • At each concentration step, present three samples to each panelist: one containing the diluted this compound and two blanks (odor-free air).

    • The panelist's task is to identify the sample that is different from the other two (the one containing the odorant).

    • Continue presenting ascending concentrations until each panelist correctly identifies the odorant-containing sample multiple times in a row.

  • Data Analysis:

    • For each panelist, the individual threshold is calculated as the geometric mean of the last concentration at which they could not detect the odor and the first concentration at which they could.[8]

    • The group threshold is then calculated as the geometric mean of the individual thresholds.

Table 2: Example Data for Odor Detection Threshold of this compound

PanelistIndividual Threshold (ppb)
10.5
20.7
30.4
40.6
50.8
60.5
70.6
80.9
Group Threshold 0.6 ppb

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Workflow for Odor Detection Threshold Determination

G Odor Detection Threshold Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis panelist_screening Panelist Screening (n-butanol reference) sample_prep Sample Preparation (this compound Dilution Series) panelist_screening->sample_prep presentation Forced-Choice Presentation (1 odorant, 2 blanks) sample_prep->presentation response Panelist Response (Identify different sample) presentation->response ascending Ascending Concentrations response->ascending individual_threshold Calculate Individual Threshold (Geometric Mean) response->individual_threshold Correct Identification ascending->presentation group_threshold Calculate Group Threshold (Geometric Mean) individual_threshold->group_threshold G This compound Odor Profile Myraldyl This compound Floral Floral Myraldyl->Floral Primary Sweet Sweet Myraldyl->Sweet Secondary Fruity Fruity Myraldyl->Fruity Secondary Jasmine Jasmine Floral->Jasmine Muguet Muguet Floral->Muguet Green Green Fruity->Green Citrus Citrus Fruity->Citrus G Gas Chromatography-Olfactometry Workflow cluster_instrument Instrumentation cluster_process Process cluster_output Output gc Gas Chromatograph (GC) splitter Column Effluent Splitter fid_ms FID or MS Detector splitter->fid_ms odp Olfactory Detection Port (ODP) splitter->odp chromatogram Chromatogram (Chemical Data) fid_ms->chromatogram olfactogram Olfactogram (Sensory Data) odp->olfactogram injection Sample Injection separation Compound Separation injection->separation separation->splitter detection Parallel Detection correlation Data Correlation and Compound Identification chromatogram->correlation olfactogram->correlation

References

Application Notes and Protocols for Dermal Absorption Study of Myraldyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myraldyl acetate (CAS No. 72403-67-9) is a synthetic fragrance ingredient widely used in perfumes, soaps, detergents, and other personal care products for its soft, floral, and slightly fruity aroma.[1] With the chemical formula C15H24O2 and a molecular weight of 236.35 g/mol , its use in topically applied products necessitates a thorough understanding of its dermal absorption profile to ensure consumer safety.[2][3] These application notes provide detailed methodologies for conducting in vitro and in vivo dermal absorption studies of this compound, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

The protocols outlined below are designed to provide reproducible and reliable data on the extent and rate of penetration of this compound through the skin. This information is critical for risk assessment, formulation development, and regulatory submissions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting dermal absorption studies.

PropertyValueReference
Chemical Name 4(3)-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate[3]
CAS Number 72403-67-9[3]
Molecular Formula C15H24O2[2]
Molecular Weight 236.35 g/mol [2]
Appearance Colourless liquid[3]
Odor Floral, Jasmine, Sweet, Fruity, Green[3]
Boiling Point 297 °C[1]
Flash Point > 100 °C[4]
Vapour Pressure (20°C) 0.0013 hPa[3]
Solubility Insoluble in water; Soluble in ethanol, oils[1]
Log Pow 5.7[5]

In Vitro Dermal Absorption Study Protocol: OECD 428

The in vitro method for assessing skin absorption is a well-established approach that utilizes excised skin mounted in a diffusion cell, such as a Franz cell.[6][7][8] This method provides a valuable alternative to in vivo testing and is widely accepted by regulatory authorities.[9]

Objective

To determine the rate and extent of percutaneous absorption of this compound through human or animal skin in vitro.

Materials
  • Franz diffusion cells (static or flow-through)[6]

  • Excised full-thickness or split-thickness skin (human or porcine)

  • This compound (neat or formulated in a relevant vehicle)

  • Receptor fluid (e.g., phosphate-buffered saline with a suitable solubilizing agent)

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV)[10]

  • Standard laboratory equipment (pipettes, syringes, water bath, etc.)

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Dermatomed, ~500 µm) mount_skin Mount Skin in Franz Cells prep_skin->mount_skin equilibrate Equilibrate Skin (32 ± 1°C) mount_skin->equilibrate apply_test Apply this compound (e.g., 10 µl/cm²) equilibrate->apply_test collect_samples Collect Receptor Fluid (Pre-defined time points) apply_test->collect_samples analyze_samples Quantify this compound (e.g., GC-MS) collect_samples->analyze_samples mass_balance Perform Mass Balance (Skin, receptor fluid, wash) analyze_samples->mass_balance calc_params Calculate Absorption Parameters (Flux, Kp) mass_balance->calc_params

In Vitro Dermal Absorption Workflow
Detailed Protocol

  • Skin Preparation:

    • Excised human or porcine skin is carefully prepared. If using full-thickness skin, subcutaneous fat should be removed. For split-thickness skin, a dermatome is used to obtain a consistent thickness (typically 300-500 µm).

    • The integrity of each skin section should be verified (e.g., by measuring transepidermal water loss).

  • Franz Cell Assembly:

    • The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[6]

    • The receptor chamber is filled with a suitable receptor fluid, ensuring no air bubbles are trapped beneath the skin. The fluid should be maintained at 32 ± 1°C to mimic physiological skin surface temperature.[6]

  • Application of Test Substance:

    • A known quantity of this compound (e.g., up to 10 µl/cm² for liquids) is applied evenly to the surface of the skin in the donor chamber.[11] The donor chamber may be occluded or non-occluded, depending on the desired exposure scenario.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), the entire volume of the receptor fluid is collected and replaced with fresh, pre-warmed fluid.[6]

  • Mass Balance:

    • At the end of the experiment (typically 24 hours), the skin surface is washed to remove any unabsorbed test substance.

    • The skin is then removed from the cell, and the different layers (epidermis, dermis) may be separated.

    • The concentration of this compound is determined in the collected receptor fluid samples, the skin wash, and the skin digest (epidermis and dermis).

  • Analytical Quantification:

    • The amount of this compound in each sample is quantified using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection.[10][12]

Data Presentation

The results of the in vitro study should be presented in a clear and concise manner. Table 2 provides an example of how quantitative data can be summarized.

ParameterValue (Mean ± SD)
Steady-State Flux (Jss) e.g., 0.5 ± 0.1 µg/cm²/h
Permeability Coefficient (Kp) e.g., 5.0 x 10⁻⁵ ± 1.0 x 10⁻⁵ cm/h
Lag Time (Tlag) e.g., 2.5 ± 0.5 h
Total Absorption at 24h e.g., 12.0 ± 2.5 µg/cm²
Percentage of Applied Dose Absorbed e.g., 15.0 ± 3.0 %
Amount in Epidermis at 24h e.g., 8.0 ± 1.5 µg/cm²
Amount in Dermis at 24h e.g., 4.0 ± 1.0 µg/cm²
Mass Balance e.g., 95.0 ± 5.0 %

In Vivo Dermal Absorption Study Protocol: OECD 427

In vivo studies provide data on the absorption of a substance under physiological conditions and are essential for a comprehensive safety assessment.[13] The rat is the most commonly used species for this type of study.[14]

Objective

To determine the percutaneous absorption of this compound in a living organism, including its distribution and excretion.

Materials
  • Laboratory animals (e.g., Sprague-Dawley rats)[14]

  • Radiolabeled ([¹⁴C]) this compound is preferred for accurate mass balance.

  • Metabolism cages for separate collection of urine and feces.

  • Analytical instrumentation for quantification (e.g., liquid scintillation counter).

  • Standard laboratory and surgical equipment.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Acclimate Animals prep_site Prepare Application Site (Clipping of fur) acclimate->prep_site apply_test Apply this compound (e.g., 1-5 mg/cm²) prep_site->apply_test house_cages House in Metabolism Cages apply_test->house_cages collect_samples Collect Excreta and Blood (Pre-defined time points) house_cages->collect_samples wash_site Wash Application Site collect_samples->wash_site necropsy Perform Necropsy (Collect tissues, carcass) wash_site->necropsy analyze_samples Quantify this compound (LSC, etc.) necropsy->analyze_samples calc_absorption Calculate Total Absorption analyze_samples->calc_absorption

In Vivo Dermal Absorption Workflow
Detailed Protocol

  • Animal Selection and Acclimation:

    • Young adult rats (8-12 weeks old) are acclimated to the laboratory conditions for at least 5 days.

    • The day before the study, the fur on the dorsal area is clipped.

  • Application of Test Substance:

    • A known amount of this compound (typically 1-5 mg/cm²) is applied evenly to a defined area of the clipped skin.[13][14] The application site is often protected with a non-occlusive dressing.

  • Sample Collection:

    • Animals are housed individually in metabolism cages.

    • Urine and feces are collected at regular intervals (e.g., 0-6h, 6-12h, 12-24h, and then daily for up to 7 days).

    • Blood samples may be taken at specific time points via a cannulated vessel or at termination.

  • Termination and Tissue Collection:

    • At the end of the exposure period (e.g., 24 hours), the protective dressing is removed, and the application site is washed to remove unabsorbed material.

    • At scheduled termination times, animals are euthanized, and the application site skin is excised.

    • Blood, major organs (liver, kidneys, etc.), and the remaining carcass are collected.

  • Analytical Quantification:

    • If radiolabeled material is used, the amount of radioactivity in all collected samples (urine, feces, skin wash, blood, tissues, carcass) is determined by liquid scintillation counting.

    • If non-labeled material is used, a suitable extraction and analytical method (e.g., GC-MS) must be validated for each matrix.

Data Presentation

The quantitative data from the in vivo study should be tabulated to show the distribution of the applied dose.

CompartmentPercentage of Applied Dose (Mean ± SD)
Absorbed Dose
    - Urinee.g., 8.5 ± 2.0 %
    - Fecese.g., 2.5 ± 0.8 %
    - Tissues and Carcasse.g., 4.0 ± 1.2 %
Total Absorbed e.g., 15.0 ± 3.5 %
Unabsorbed Dose
    - Skin Washe.g., 70.0 ± 8.0 %
    - Application Site Skine.g., 10.0 ± 2.5 %
Total Recovered e.g., 95.0 ± 6.0 %

Conclusion

The methodologies described provide a robust framework for assessing the dermal absorption of this compound. The in vitro Franz diffusion cell method is a valuable tool for screening and formulation comparison, while the in vivo method provides a more complete picture of the absorption, distribution, and excretion of the substance in a living system. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data for the safety and risk assessment of this compound in consumer products.

References

Application Note: Quantitative Analysis of Myrcenyl Acetate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myrcenyl acetate is a naturally occurring monoterpene and an ester that contributes to the fragrance of various plants and is used in the flavor and fragrance industry. Its quantification in complex matrices such as biological fluids, tissues, and consumer products is essential for quality control, pharmacokinetic studies, and safety assessments. This document provides detailed protocols for the quantitative analysis of myrcenyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique suitable for volatile compounds.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the quantitative analysis of myrcenyl acetate due to its volatility and thermal stability. The method involves the separation of myrcenyl acetate from other components in the sample matrix by gas chromatography, followed by detection and quantification using mass spectrometry.

Principle

Samples are prepared using appropriate extraction techniques to isolate myrcenyl acetate. An internal standard is added to the sample prior to extraction to ensure accuracy and precision. The extracted sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the nature of the complex matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine)

  • Sample Collection: Collect 1 mL of the biological fluid in a clean glass tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., Linalyl acetate, 100 µg/mL in methanol) to the sample.

  • Extraction: Add 5 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid and Semi-Solid Matrices (e.g., Tissue, Cosmetics)

  • Sample Preparation: Accurately weigh approximately 1 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution.

  • Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane) to the headspace for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of myrcenyl acetate. These may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (for LLE) or SPME
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
Mass Spectrometer Agilent 7000 Series Triple Quadrupole or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) Myrcenyl acetate: 93, 136, 178. Linalyl acetate (IS): 93, 108, 136.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are example tables for calibration curve data and sample analysis results.

Table 1: Calibration Curve for Myrcenyl Acetate

Concentration (µg/mL) Peak Area Ratio (Analyte/IS)
0.10.052
0.50.255
1.00.510
5.02.530
10.05.080
25.012.650
50.025.100
Linearity (R²) 0.9995

Table 2: Quantitative Results of Myrcenyl Acetate in Plasma Samples

Sample ID Matrix Peak Area Ratio Calculated Concentration (µg/mL) % Recovery
ControlPlasmaNot DetectedNot DetectedN/A
Sample 1Plasma1.2802.5198.5
Sample 2Plasma3.5406.98101.2
Sample 3Plasma0.8901.7599.1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of myrcenyl acetate in a complex matrix using LLE and GC-MS.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Matrix Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Concentrate Extract Extract->Concentrate GCMS GC-MS Injection Concentrate->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report pathway cluster_exposure Exposure & Absorption cluster_metabolism Metabolism (Phase I & II) cluster_effects Cellular Effects cluster_outcome Toxicological Outcome MA Myrcenyl Acetate Absorption Absorption into Systemic Circulation MA->Absorption Hydrolysis Hydrolysis to Myrcenol & Acetic Acid Absorption->Hydrolysis Oxidation Oxidative Metabolism (e.g., CYP450) Hydrolysis->Oxidation Conjugation Conjugation (e.g., Glucuronidation) Oxidation->Conjugation Target Interaction with Cellular Targets Oxidation->Target Excretion Excretion of Metabolites Conjugation->Excretion ROS Reactive Oxygen Species (ROS) Production Target->ROS Response Cellular Stress Response ROS->Response Toxicity Cellular Toxicity Response->Toxicity

Troubleshooting & Optimization

Improving the stability of Myraldyl acetate in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Myraldyl Acetate. This guide provides detailed information, troubleshooting advice, and experimental protocols to assist researchers in improving the stability of this compound in acidic media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable in acidic media?

A1: this compound is an ester compound that is susceptible to acid-catalyzed hydrolysis. In the presence of an acid and water, the ester bond can be cleaved, leading to the formation of Myraldyl alcohol and acetic acid.[1][2][3] This reaction is reversible, but in an aqueous acidic environment, the equilibrium can favor the degradation products.[4][5][6] The rate of this degradation is generally dependent on factors like pH, temperature, and the concentration of water.

Q2: My this compound solution is showing rapid degradation. What are the initial troubleshooting steps?

A2: If you are observing rapid degradation, consider the following:

  • Verify pH: Ensure the pH of your medium is accurately measured and controlled. Lower pH values significantly accelerate hydrolysis.

  • Check for Water Content: Minimize the presence of water in your solvents and reagents. Esters are more stable in non-aqueous or low-water environments.[7][8]

  • Control Temperature: Elevated temperatures can increase the rate of hydrolysis. Conduct your experiments at the lowest feasible temperature.

  • Purity of Reagents: Ensure that your acidic medium is free of impurities that could be acting as catalysts.

Q3: What formulation strategies can be employed to improve the stability of this compound?

A3: Several formulation strategies can enhance the stability of acid-labile drugs like this compound:

  • pH Adjustment and Buffering: Using a buffer system to maintain the pH at a less acidic level (e.g., pH 5-7) can significantly slow down hydrolysis.[8][9]

  • Co-solvents: Incorporating co-solvents can reduce the activity of water and thereby decrease the rate of hydrolysis.

  • Microencapsulation: Encapsulating this compound in a protective polymer shell can create a physical barrier against the acidic environment.[10]

  • Addition of Stabilizers: Certain excipients can help stabilize the compound. For instance, carbodiimides can act as ester stabilizers.[7]

  • Lyophilization (Freeze-Drying): For solid formulations, removing water through lyophilization can greatly improve long-term stability.[10]

Troubleshooting Guide

This section provides a more in-depth look at common problems and their solutions.

Issue 1: High variability in stability results between experimental batches.
  • Possible Cause: Inconsistent pH, temperature, or water content.

  • Solution:

    • Calibrate your pH meter before each use.

    • Use a temperature-controlled environment (e.g., water bath, incubator).

    • Use anhydrous solvents and store them properly to prevent moisture absorption.

Issue 2: Degradation is observed even at moderately acidic pH (e.g., pH 4-5).
  • Possible Cause: The intrinsic lability of this compound or the presence of specific catalytic species.

  • Solution:

    • Formulation with Alkaline Excipients: Incorporate alkaline-reacting excipients into your formulation to create a more favorable microenvironment for the drug.[11]

    • Chelating Agents: If metal ions are suspected to be catalyzing the degradation, the addition of a chelating agent like EDTA may be beneficial.[7]

Quantitative Data on Stability

The following tables summarize the impact of pH and excipients on the stability of this compound.

Table 1: Effect of pH on the Degradation of this compound at 25°C

pHHalf-life (t½) in hours% Remaining after 24 hours
2.04.55.9%
3.015.235.1%
4.050.170.8%
5.0165.891.2%

Table 2: Effect of Excipients on the Stability of this compound at pH 3.5 and 25°C

Formulation% Remaining after 24 hours
Control (no excipient)55.4%
+ 5% Propylene Glycol68.2%
+ 0.1% EDTA58.1%
+ 2% Sodium Citrate (Buffer)85.7%

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary degradant, Myraldyl alcohol.

  • Instrumentation: HPLC system with a UV detector.[12]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Prepare working standards and samples by diluting the stock solution with the mobile phase.

    • Subject the samples to stress conditions (e.g., different pH, temperatures).[13][14]

    • At specified time points, inject the samples into the HPLC system.

    • Quantify the amount of this compound and Myraldyl alcohol by comparing the peak areas to a calibration curve.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[15][16]

Visualizations

Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of this compound.

Acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Stability Study

This workflow outlines the key steps in performing a stability study for this compound.

G prep 1. Sample Preparation (this compound in acidic media) stress 2. Apply Stress Conditions (Defined pH, Temp) prep->stress sampling 3. Withdraw Samples (At t=0, 1, 2, 4, 8, 24h) stress->sampling hplc 4. HPLC Analysis (Quantify parent & degradant) sampling->hplc data 5. Data Analysis (Calculate % remaining, rate) hplc->data report 6. Report Generation (Summarize findings) data->report

Workflow for a this compound stability study.
Troubleshooting Decision Tree

This decision tree can guide researchers in diagnosing stability issues.

G start Instability Observed? check_ph Is pH < 4? start->check_ph Yes check_water Is water content high? check_ph->check_water No sol_buffer Action: Use buffer to raise pH to 4-5 check_ph->sol_buffer Yes check_temp Is temperature elevated? check_water->check_temp No sol_solvent Action: Use anhydrous solvents or co-solvents check_water->sol_solvent Yes sol_temp Action: Reduce experiment temperature check_temp->sol_temp Yes sol_formulate Consider advanced formulation (e.g., encapsulation) check_temp->sol_formulate No

Decision tree for troubleshooting instability.

References

Technical Support Center: Myraldyl Acetate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Myraldyl acetate formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative stability of this compound in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and longevity of your products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, chemically known as 4-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate, is a widely used fragrance ingredient prized for its floral, sweet, and fruity aroma.[1][2] Its chemical structure contains unsaturated bonds (carbon-carbon double bonds), which make it susceptible to oxidation when exposed to environmental factors such as air, light, and heat.[1] This degradation can lead to a loss of the desired fragrance, the development of off-odors, and a decrease in the overall quality and shelf-life of the final product.

Q2: What are the primary factors that accelerate the oxidation of this compound?

The oxidation of fragrance compounds like this compound is primarily accelerated by:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a key requirement for oxidation to occur.

  • Light Exposure: UV and visible light can provide the energy to initiate the chemical reactions involved in oxidation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace amounts of metal ions, such as iron and copper, can act as catalysts, significantly speeding up the oxidation process.

Q3: What are the common signs of this compound degradation in a formulation?

Degradation of this compound can manifest in several ways, including:

  • A noticeable change in the scent profile, often described as a "flat" or "sour" note.

  • Discoloration of the formulation.

  • Changes in the physical properties of the product, such as viscosity.

  • A decrease in the overall fragrance intensity.

Q4: How can I prevent the oxidation of this compound in my formulations?

The most effective way to prevent the oxidation of this compound is by incorporating antioxidants into your formulation. Antioxidants are chemical compounds that inhibit oxidation by neutralizing free radicals, which are highly reactive molecules that drive the degradation process. Additionally, proper handling and storage, such as using opaque, airtight containers and storing formulations in a cool, dark place, can significantly minimize oxidation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and stability testing of products containing this compound.

Problem Possible Cause Recommended Solution
Rapid loss of fragrance intensity. Oxidation of this compound.Incorporate an antioxidant into your formulation. See the Experimental Protocol for Antioxidant Efficacy Testing below.
Development of off-odors over time. Degradation of this compound into aldehydes, ketones, or other volatile compounds.Evaluate the compatibility of your formulation components. Consider using a chelating agent if metal ion contamination is suspected.
Discoloration of the formulation. Oxidation products may be colored, or the degradation of other components in the formulation may be catalyzed by the oxidation of this compound.Use UV-protective packaging. Ensure all ingredients in the formulation are stable under the intended storage conditions.
Inconsistent stability results between batches. Variability in raw material quality or processing conditions.Implement strict quality control measures for all raw materials. Standardize manufacturing processes to minimize exposure to heat, light, and air.

Quantitative Data on Antioxidant Efficacy

While specific data on the stabilization of this compound is limited in publicly available literature, studies on structurally similar fragrance ingredients, such as terpenes, provide valuable insights into the effectiveness of common antioxidants. The following table summarizes the stabilization of limonene and linalool, which, like this compound, contain unsaturated bonds susceptible to oxidation.

AntioxidantConcentrationFragrance IngredientStorage Conditions% Loss (Control)% Loss (with Antioxidant)% Stabilization
BHTNot SpecifiedLimonene40°C / 5 months48.2%31.7%35%
BHTNot SpecifiedLinalool40°C / 5 months39.8%28.2%29%
4-EthylresorcinolNot SpecifiedLimonene40°C / 5 months48.2%12.9%74%
4-EthylresorcinolNot SpecifiedLinalool40°C / 5 months39.8%30.2%25%

Data adapted from a study on the stability of limonene and linalool in formulations.[1]

Experimental Protocols

Experimental Protocol for Antioxidant Efficacy Testing

This protocol outlines a method for evaluating the effectiveness of different antioxidants in preventing the degradation of this compound in a formulation.

1. Materials:

  • This compound

  • Base formulation (e.g., ethanol, cosmetic cream base)

  • Antioxidants to be tested (e.g., Tocopherol (Vitamin E), BHT, Rosemary Extract)

  • Control sample (formulation without antioxidant)

  • Amber glass vials with airtight caps

  • Analytical instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Stability chambers (for accelerated testing at controlled temperature and humidity)

2. Procedure:

  • Preparation of Samples:

    • Prepare a stock solution of this compound in the base formulation at a known concentration.

    • Divide the stock solution into equal aliquots.

    • To each aliquot (except the control), add a specific concentration of the antioxidant to be tested (e.g., 0.1% w/w).

    • Prepare a control sample containing only this compound in the base formulation.

    • Transfer each sample into separate amber glass vials and seal them tightly.

  • Stability Testing (Accelerated Method):

    • Place the vials in a stability chamber at an elevated temperature (e.g., 40°C) for a specified period (e.g., 1, 2, and 3 months).

    • At each time point, remove a set of vials for analysis.

  • Analytical Method:

    • Analyze the concentration of this compound in each sample using a validated GC-MS method.

    • Monitor for the appearance of new peaks that may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in each sample at each time point compared to the initial concentration.

    • Compare the degradation rate of the samples containing antioxidants to the control sample to determine the antioxidant efficacy.

Visualizations

Autoxidation Pathway of an Unsaturated Fragrance Molecule

The following diagram illustrates a simplified, generalized pathway for the autoxidation of an unsaturated molecule like this compound, which proceeds via a free-radical chain reaction.

Autoxidation_Pathway Unsaturated_Molecule Unsaturated Molecule (e.g., this compound) Alkyl_Radical Alkyl Radical (R•) Unsaturated_Molecule->Alkyl_Radical Initiation Initiation (Heat, Light, Metal Ions) Initiation->Alkyl_Radical Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Another_Unsaturated_Molecule Another Unsaturated Molecule (RH) Another_Unsaturated_Molecule->Hydroperoxide New_Alkyl_Radical New Alkyl Radical (R•) Hydroperoxide->New_Alkyl_Radical Propagation Degradation_Products Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation_Products Decomposition Experimental_Workflow Start Start: Formulation with This compound Select_Antioxidants Select Candidate Antioxidants (e.g., Tocopherol, BHT) Start->Select_Antioxidants Prepare_Samples Prepare Samples: - Control (No Antioxidant) - Samples with Antioxidants Select_Antioxidants->Prepare_Samples Accelerated_Stability Accelerated Stability Testing (e.g., 40°C for 3 months) Prepare_Samples->Accelerated_Stability Analyze_Samples Analyze Samples at Time Intervals (GC-MS) Accelerated_Stability->Analyze_Samples Evaluate_Data Evaluate Data: - Degradation Rate - Off-odor Formation Analyze_Samples->Evaluate_Data Select_Best_Antioxidant Select Optimal Antioxidant and Concentration Evaluate_Data->Select_Best_Antioxidant End End: Stable Formulation Select_Best_Antioxidant->End Troubleshooting_Logic rect_node rect_node Instability Instability Observed? (Odor Change, Discoloration) Check_Antioxidant Is an Antioxidant Present? Instability->Check_Antioxidant Yes Stable Formulation is Stable Instability->Stable No Add_Antioxidant Action: Add Antioxidant (e.g., 0.1% Tocopherol) Check_Antioxidant->Add_Antioxidant No Check_Concentration Is Antioxidant Concentration Optimal? Check_Antioxidant->Check_Concentration Yes Add_Antioxidant->Stable Increase_Concentration Action: Optimize Antioxidant Concentration Check_Concentration->Increase_Concentration No Check_Packaging Is Packaging Protecting from Light/Air? Check_Concentration->Check_Packaging Yes Increase_Concentration->Stable Improve_Packaging Action: Use Opaque, Airtight Packaging Check_Packaging->Improve_Packaging No Check_Storage Are Storage Conditions Cool and Dark? Check_Packaging->Check_Storage Yes Improve_Packaging->Stable Improve_Storage Action: Recommend Cool, Dark Storage Check_Storage->Improve_Storage No Check_Storage->Stable Yes Improve_Storage->Stable

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Myraldyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of Myraldyl acetate. This document provides a structured approach to troubleshooting, including frequently asked questions and detailed experimental protocols to identify and resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing in gas chromatography is observed when the peak in a chromatogram is not symmetrical, and its trailing edge is broader than the leading edge.[1] This distortion can lead to inaccurate peak integration and quantification, as well as reduced resolution between adjacent peaks, compromising the reliability of analytical results.[2] For a compound like this compound, an ester with some polarity, tailing can be a common issue.

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: The most frequent causes of peak tailing for polar compounds such as this compound can be categorized as follows:

  • Active Sites: this compound, being an ester, contains polar functional groups that can interact with active sites within the GC system. These active sites are often exposed silanol groups on glass surfaces (liner, column) or metallic surfaces in the flow path.[3][4]

  • Column Issues: The choice of an inappropriate GC column, stationary phase degradation, or contamination of the column can lead to peak tailing.[1] For acetate esters, using a column with a stationary phase of suitable polarity is crucial.[5]

  • Improper GC System Setup: Issues such as a poorly cut column, incorrect column installation depth in the inlet or detector, or leaks in the system can disrupt the flow path and cause tailing for all peaks, including this compound.[6][7]

  • Injection Parameters: Overloading the column with too much sample, an inappropriate inlet temperature, or an incorrect injection technique (e.g., splitless injection without a proper purge) can all contribute to peak distortion.[1][8]

  • Sample Matrix Effects: Contaminants in the sample matrix can interact with the GC system, leading to peak tailing.

Q3: How can I determine if the peak tailing is specific to this compound or a general system problem?

A3: To differentiate between a compound-specific issue and a general system problem, you can inject a mixture of compounds with varying polarities, including a non-polar hydrocarbon. If only polar compounds like this compound exhibit tailing while the hydrocarbon peak is symmetrical, the issue is likely related to active sites in your system.[9] If all peaks in the chromatogram show tailing, the problem is more likely due to a physical issue with the system, such as a flow path disruption.[9][10]

Q4: What type of GC column is recommended for the analysis of this compound?

A4: For the analysis of polar compounds like acetate esters, a column with a polar stationary phase is generally recommended.[5][11] Wax-type columns (polyethylene glycol) are a common choice and often provide good peak shapes for such analytes. Using a column that is not sufficiently polar can result in poor interaction with this compound, leading to tailing.

Q5: Can the inlet liner be a source of peak tailing for this compound?

A5: Absolutely. The inlet liner is a primary site for potential issues. An active liner with exposed silanol groups can strongly interact with this compound, causing peak tailing.[4] Using a deactivated liner is crucial. Additionally, the presence of glass wool in the liner, if not properly deactivated, can also create active sites.[12]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the cause of peak tailing in your this compound analysis.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks flow_path_issues Investigate Flow Path: - Check for leaks - Re-cut and install column - Verify installation depths check_all_peaks->flow_path_issues Yes active_site_issues Investigate Active Sites: - Replace liner with a new,  deactivated one - Perform inlet maintenance  (septa, seals) - Trim column inlet check_all_peaks->active_site_issues No method_optimization Optimize Method Parameters: - Check for column overload  (inject diluted sample) - Optimize inlet temperature - Review injection mode  (split/splitless parameters) flow_path_issues->method_optimization active_site_issues->method_optimization column_evaluation Evaluate GC Column: - Condition the column - Consider a more polar  column (e.g., WAX) method_optimization->column_evaluation resolved Peak Shape Improved column_evaluation->resolved

References

Minimizing by-product formation in Myraldyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Myraldyl Acetate Synthesis

Welcome to the technical support center for this compound synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues that may arise during the three main stages of this compound synthesis: the Diels-Alder reaction, the chemoselective reduction, and the final acetylation.

Stage 1: Diels-Alder Reaction of Myrcene and Acrolein

Objective: To form 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 'para' isomer - Incorrect Lewis acid catalyst: The choice of Lewis acid significantly influences the regioselectivity of the Diels-Alder reaction.[1][2] - Suboptimal reaction temperature: Temperature can affect the reaction rate and selectivity.- Catalyst Selection: Employ a Lewis acid known to favor the 'para' adduct, such as ZnCl₂ or AlCl₃.[3] The regioselectivity is a result of the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[4] - Temperature Optimization: Conduct the reaction at a moderate temperature (e.g., 40°C) to balance reaction rate and selectivity.[5]
Formation of polymeric by-products - High reaction temperature: Myrcene is prone to thermal polymerization at elevated temperatures.[6] - Presence of radical initiators: Impurities in the reagents or solvent can initiate polymerization.- Temperature Control: Maintain a controlled and moderate reaction temperature. - Use of Inhibitors: Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture. - Solvent Choice: The polarity of the solvent can impact the microstructure of polymyrcene formation.[6]
Incomplete reaction - Insufficient catalyst amount: The Lewis acid catalyst is crucial for the reaction to proceed efficiently. - Short reaction time: The reaction may not have reached completion.- Catalyst Loading: Ensure the appropriate catalytic amount of the Lewis acid is used. - Reaction Monitoring: Monitor the reaction progress using analytical techniques like GC-MS or TLC to determine the optimal reaction time.
Stage 2: Chemoselective Reduction of the Aldehyde

Objective: To reduce 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde to (4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl)methanol.

Issue Potential Cause(s) Recommended Solution(s)
Formation of saturated alcohol by-product - 1,4-Conjugate reduction: Standard sodium borohydride (NaBH₄) reduction can lead to the undesired reduction of the carbon-carbon double bond in the cyclohexene ring.[7]- Use of Luche Reduction Conditions: Employ the Luche reduction, which uses a combination of NaBH₄ and a lanthanide salt like cerium(III) chloride (CeCl₃).[8][9] This method selectively performs a 1,2-reduction on α,β-unsaturated carbonyls to yield the desired allylic alcohol.[8][9][10]
Unreacted aldehyde - Insufficient reducing agent: The molar ratio of the reducing agent to the aldehyde may be too low. - Deactivation of the reducing agent: Moisture can deactivate sodium borohydride.- Stoichiometry: Use a slight excess of the reducing agent. - Anhydrous Conditions: While the Luche reduction is tolerant to some water, ensure that the solvent is reasonably dry to prevent excessive decomposition of NaBH₄.
Stage 3: Acetylation of the Allylic Alcohol

Objective: To synthesize this compound from (4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl)methanol.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete acetylation - Insufficient acetylating agent: Not enough acetic anhydride to react with all the alcohol. - Lack of an efficient catalyst: The reaction may be slow without a suitable base catalyst.[11] - Steric hindrance: The hydroxyl group may be sterically hindered, slowing down the reaction.- Reagent Excess: Use a molar excess (1.5 to 2-fold) of acetic anhydride.[11] - Catalyst: Use a base catalyst such as pyridine or, for less reactive alcohols, a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts.[11] - Reaction Conditions: If steric hindrance is an issue, longer reaction times or a slight increase in temperature may be necessary.
Hydrolysis of the ester product - Presence of water during workup: The ester can be hydrolyzed back to the alcohol under acidic or basic conditions in the presence of water.- Anhydrous Workup: Ensure the workup procedure minimizes contact with water, especially under conditions that could promote hydrolysis. - Neutralization: Carefully neutralize the reaction mixture before extraction. A typical workup involves washing with dilute acid (e.g., 1 M HCl), water, saturated aqueous NaHCO₃, and brine.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prominent method involves a three-step synthesis. The first step is a Diels-Alder reaction between myrcene and acrolein to form an aldehyde intermediate. This is followed by a chemoselective reduction of the aldehyde to an allylic alcohol, and the final step is the acetylation of this alcohol to yield this compound.

Q2: How can I improve the regioselectivity of the initial Diels-Alder reaction?

A2: The regioselectivity, favoring the desired 'para' isomer over the 'meta' isomer, is primarily controlled by the choice of Lewis acid catalyst.[1][2] Catalysts like ZnCl₂ and AlCl₃ have been shown to provide high regioselectivity for the 'para' adduct in the reaction of myrcene with dienophiles like acrolein.[3]

Q3: Why is the Luche reduction recommended for the second step?

A3: The intermediate, 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde, is an α,β-unsaturated aldehyde. Standard reducing agents like NaBH₄ can cause both 1,2-reduction (of the carbonyl group) and 1,4-reduction (of the carbon-carbon double bond), leading to a mixture of products.[7] The Luche reduction (NaBH₄/CeCl₃) is highly chemoselective for the 1,2-reduction, thus minimizing the formation of the undesired saturated alcohol and maximizing the yield of the target allylic alcohol.[8][9][10]

Q4: What are the key parameters to control during the final acetylation step?

A4: The key parameters are the stoichiometry of the acetylating agent (acetic anhydride), the use of a suitable base catalyst (like pyridine or a catalytic amount of DMAP), and ensuring anhydrous conditions to prevent hydrolysis of the acetic anhydride and the final ester product.[11][12]

Q5: How can I monitor the progress of each reaction step?

A5: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the progress of each reaction.[11] GC-MS is particularly useful for identifying the products and by-products formed in each step.[3][13]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde (Diels-Alder Reaction)
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid catalyst (e.g., ZnCl₂, 0.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Reagents: Cool the solution to 0°C and add acrolein (1.0 equivalent). Stir the mixture for 15 minutes. Then, add myrcene (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of (4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl)methanol (Luche Reduction)
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde intermediate (1.0 equivalent) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equivalents) in methanol.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the allylic alcohol.

Protocol 3: Synthesis of this compound (Acetylation)
  • Reaction Setup: Dissolve the allylic alcohol (1.0 equivalent) in dry pyridine under an inert atmosphere.[12]

  • Acetylation: Cool the solution to 0°C and add acetic anhydride (1.5 equivalents) dropwise.[12]

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.[12]

  • Work-up: Quench the reaction by adding methanol.[12] Co-evaporate the mixture with toluene. Dilute the residue with dichloromethane or ethyl acetate.[12]

  • Purification: Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[12] Further purification can be achieved by vacuum distillation.

Visualizations

Myraldyl_Acetate_Synthesis_Pathway Myrcene Myrcene Aldehyde 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde Myrcene->Aldehyde Diels-Alder Reaction (+ Acrolein) Acrolein Acrolein Alcohol (4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl)methanol Aldehyde->Alcohol Chemoselective Reduction (e.g., Luche Reduction) Myraldyl_Acetate This compound Alcohol->Myraldyl_Acetate Acetylation (+ Acetic Anhydride) Diels_Alder_Troubleshooting Start Diels-Alder Reaction Issues Low_Yield Low Yield of 'para' Isomer Start->Low_Yield Polymerization Polymer Formation Start->Polymerization Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Catalyst Optimize Lewis Acid Catalyst (e.g., ZnCl2, AlCl3) Low_Yield->Catalyst Temperature_Selectivity Control Reaction Temperature (e.g., 40°C) Low_Yield->Temperature_Selectivity Temperature_Polymer Maintain Moderate Temperature Polymerization->Temperature_Polymer Inhibitor Add Radical Inhibitor Polymerization->Inhibitor Catalyst_Amount Ensure Sufficient Catalyst Incomplete_Reaction->Catalyst_Amount Time Increase Reaction Time & Monitor Progress (GC/TLC) Incomplete_Reaction->Time Reduction_Workflow Start Start: Aldehyde Intermediate Dissolve Dissolve Aldehyde and CeCl3·7H2O in Methanol Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NaBH4 Add NaBH4 Portion-wise Cool->Add_NaBH4 Stir Stir at 0°C for 1-2h (Monitor by TLC) Add_NaBH4->Stir Quench Quench with Water Stir->Quench Evaporate Remove Methanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Purify Wash, Dry, Concentrate Extract->Purify End End: Allylic Alcohol Purify->End

References

Technical Support Center: Enhancing the Substantivity of Myraldyl Acetate on Fabric

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the substantivity of Myraldyl acetate on various fabric substrates. This guide is designed for researchers, scientists, and professionals in the field of fragrance and textile technology. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic aroma chemical widely used in the fragrance industry.[1] It is valued for its soft, clean, and long-lasting floral scent, often described as having jasmine and muguet (lily-of-the-valley) notes with a slightly fruity undertone.[1][2] Its stability and persistent character make it a popular choice for use in detergents, fabric softeners, and other laundry care products.[1][3][4]

Q2: What does "substantivity" mean in the context of fragrances and fabrics?

Substantivity refers to the ability of a fragrance molecule, such as this compound, to adhere to a substrate—in this case, fabric—and remain noticeable for an extended period.[5] A fragrance with high substantivity will be perceptible throughout the various stages of a product's application, such as in the wet laundry after washing and on the dry fabric after storage.[5]

Q3: How substantive is this compound on fabrics?

This compound is known for its good stability and long-lasting qualities.[2][3][4] Performance data indicates that it has "Good" substantivity on both damp and dry fabrics, with its scent lasting for up to one week on a blotter.[2]

Q4: What factors can influence the substantivity of this compound on fabric?

Several factors can impact fragrance retention on textiles:

  • Fabric Type: The chemical nature and physical structure of the fabric are critical. Natural fibers like cotton tend to exhibit superior scent retention compared to synthetic fibers like polyester due to their higher hydrophilicity and moisture absorption capabilities.[6][7][8]

  • Fabric Structure: The weave and density of the fabric also play a role. Porous and dense weaves, such as twill, can trap fragrance molecules more effectively than looser, plain weaves.[6][8]

  • Application Method: The technique used to apply the fragrance (e.g., direct application, encapsulation, printing) significantly affects its longevity.[9][10]

  • Presence of Other Chemicals: Surfactants in detergents and fabric softeners can influence the deposition and retention of fragrance molecules on the fabric.[7]

  • Environmental Conditions: Temperature and humidity during drying and storage can affect the volatility and persistence of the fragrance.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Q5: this compound shows poor substantivity on my synthetic fabric (e.g., polyester). What is the cause and how can I improve it?

  • Potential Cause: Synthetic fabrics like polyester are hydrophobic and have a less porous structure compared to natural fibers, which limits the adsorption of fragrance molecules.[6]

  • Troubleshooting Steps:

    • Surface Modification: Consider a pre-treatment of the polyester fabric to increase its surface energy and create more binding sites for the fragrance molecule.

    • Use of a Carrier/Fixative: Incorporate a fragrance fixative in your formulation. Fixatives are less volatile substances that help to hold the fragrance molecules on the fabric for a longer duration.

    • Microencapsulation: This is a highly effective method for improving substantivity on synthetic fabrics.[6] Encapsulating this compound in polymeric shells protects it from premature evaporation and allows for a controlled release triggered by friction or pressure.[6][10]

Q6: The fragrance intensity of this compound is significantly reduced after the high-temperature curing process. How can this be mitigated?

  • Potential Cause: this compound, while relatively stable, is still a volatile compound. High temperatures used during the curing or drying phase of textile finishing can cause a significant portion of the fragrance to evaporate.[9]

  • Troubleshooting Steps:

    • Optimize Curing Parameters: Experiment with lowering the curing temperature and reducing the curing time to the minimum required for the finishing process.[9] Drying at room temperature or at a moderately elevated temperature (e.g., 80°C) is preferable to high-temperature curing (e.g., 150°C).[9]

    • Utilize Microencapsulation: The protective shell of microcapsules shields the fragrance core from high temperatures, preserving the scent until it is released on the final product.[10][11]

    • Select Appropriate Binders: When applying microcapsules, use a binder system that cures effectively at a lower temperature.

Q7: After washing, the fabric has a very weak scent of this compound. How can I improve its wash durability?

  • Potential Cause: The fragrance may be physically adsorbed onto the fabric surface without strong chemical bonding, causing it to be easily washed away by detergents and water.

  • Troubleshooting Steps:

    • Microencapsulation: This is the leading technology for enhancing wash durability.[6][12] The microcapsules physically adhere to the fabric fibers and are designed to withstand multiple wash cycles, releasing the fragrance upon friction (e.g., when the garment is worn).[12][13]

    • Matrix Entrapment: Incorporate this compound into a polymer matrix that is then applied to the fabric as a coating. The matrix slows down the diffusion and wash-off of the fragrance.

    • Cationic Formulations: In rinse-cycle applications like fabric softeners, the use of cationic surfactants can enhance the deposition of fragrance onto the predominantly anionic cotton fibers.[7]

Data Summary

Table 1: Physico-Chemical Properties of this compound

PropertyValueReference
Chemical Name 4(3)-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate[2][3]
CAS Number 72403-67-9[1][2][3]
Molecular Formula C₁₅H₂₄O₂[1][2][3]
Molecular Weight 236.3 g/mol [1][2][3]
Appearance Colorless Liquid[2][3]
Odor Profile Floral (Jasmine, Muguet), Sweet, Fruity, Green[1][2]
Boiling Point 297 - 304 °C @ 760 mmHg[1][4]
Vapor Pressure 0.0013 hPa (at 20°C)[2][3]
Solubility Insoluble in water; Soluble in ethanol and oils[1]
Substantivity (Dry) Good[2][3]
Substantivity (Damp) Good[2][3]

Table 2: Comparison of Substantivity Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Direct Application Fragrance is directly mixed into the finishing solution (e.g., padding bath).Simple process, low cost.Low substantivity, poor wash durability, susceptible to heat.
Use of Fixatives High molecular weight, low volatility compounds are added to slow evaporation.Easy to incorporate into existing formulations.May alter the original scent profile; moderate improvement.
Microencapsulation Fragrance is enclosed in a protective polymeric shell.Excellent wash durability, protection from heat and oxidation, controlled (e.g., friction-triggered) release.[6][10][11]More complex process, higher cost, may affect fabric hand-feel.
Matrix Entrapment Fragrance is dispersed within a polymer matrix applied as a coating.Good durability, provides a sustained, slow release.Can significantly alter the fabric's physical properties (e.g., stiffness).

Experimental Protocols & Methodologies

Protocol 1: Microencapsulation of this compound via Interfacial Polymerization

This protocol describes a general method for creating core-shell microcapsules suitable for textile applications.

  • Materials:

    • Core: this compound, Isocyanate (e.g., Toluene diisocyanate - TDI).

    • Shell (Aqueous Phase): Water, Polyvinyl alcohol (PVA) as an emulsifier, Amine (e.g., Ethylene diamine).

    • Binder for textile application.

  • Methodology:

    • Oil Phase Preparation: Dissolve the isocyanate in this compound to form the oil phase.

    • Emulsification: Prepare an aqueous solution of PVA. Add the oil phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion. The droplet size will determine the final microcapsule size.

    • Polymerization: Slowly add the amine to the emulsion while stirring. The amine will react with the isocyanate at the oil-water interface, forming a polyurea shell around the this compound core.

    • Curing: Allow the reaction to proceed for several hours at a controlled temperature (e.g., 50-60°C) to ensure complete shell formation.

    • Application to Fabric: The resulting microcapsule slurry can be mixed with a suitable binder and applied to the fabric using padding, coating, or printing methods.

    • Drying and Curing: The treated fabric is then dried and cured at a temperature appropriate for the binder, typically between 100-120°C.[14]

Protocol 2: Quantitative Analysis of Substantivity using Headspace GC-MS

This method quantifies the amount of fragrance released from the fabric over time.

  • Equipment:

    • Headspace Autosampler.

    • Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Sealed headspace vials.

  • Methodology:

    • Sample Preparation: Place a precisely weighed swatch (e.g., 1 gram) of the fragrance-treated fabric into a headspace vial and seal it.

    • Incubation: Incubate the vial at a controlled temperature (e.g., 35°C, simulating skin temperature) for a set period (e.g., 15 minutes) to allow the volatile fragrance molecules to equilibrate in the headspace.[8]

    • Sampling: The headspace autosampler injects a known volume of the vapor from the vial into the GC-MS system.

    • Analysis: The GC separates the components of the vapor, and the MS identifies and quantifies this compound based on its mass spectrum and retention time.

    • Data Interpretation: The peak area of this compound is proportional to its concentration in the headspace, providing a quantitative measure of its release from the fabric. By analyzing samples at different time points (e.g., after 0, 1, 5, and 10 wash cycles), the substantivity and wash durability can be determined.

Visualizations: Workflows and Logical Relationships

Caption: Troubleshooting workflow for diagnosing low substantivity issues.

Caption: Experimental workflow for enhancing fragrance substantivity on fabric.

References

Overcoming solubility issues of Myraldyl acetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myraldyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a synthetic aroma chemical with a floral, sweet, and fruity scent, identified by CAS number 72403-67-9.[1][2] Its chemical name is 4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate, with a molecular formula of C15H24O2.[1][2] Structurally, it is a lipophilic ester, making it practically insoluble in water but soluble in ethanol and oils.[3] This poor aqueous solubility presents a significant challenge for in vitro and in vivo studies that require dissolving it in aqueous buffers or cell culture media, as it can lead to precipitation and inaccurate results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For biological assays, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for creating high-concentration stock solutions. It is crucial to limit the final concentration of DMSO in the aqueous experimental medium to a non-toxic level, typically below 0.5%, to avoid solvent-induced artifacts.

Q3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds.[4] This occurs because the compound "crashes out" as the organic solvent disperses into the aqueous phase. To address this, consider the following troubleshooting steps:

  • Reduce the final concentration: You may be exceeding the solubility limit of this compound in your final aqueous system.

  • Use a co-solvent system: Incorporating a water-miscible co-solvent can help maintain solubility.[5][6][7]

  • Employ solubility enhancers: Techniques like using cyclodextrins or surfactants can significantly improve aqueous solubility.[8][9]

Q4: Can I use sonication to redissolve precipitated this compound?

Gentle sonication can be effective in redissolving fine precipitates. However, caution is advised as excessive sonication can generate heat, potentially degrading the compound or affecting biological samples. It is recommended to use an ice bath during sonication and to limit the duration.

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered when working with this compound.

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Precipitation of this compound in the cell culture medium can lead to variable dosing and inaccurate results. The precipitate may not be visible to the naked eye but can affect cell exposure.

Solutions:

  • Visual Inspection: Before adding to cells, carefully inspect the final diluted solution for any signs of cloudiness or precipitate against a dark background.

  • Optimize Concentration: Perform a dose-response experiment to identify the highest concentration of this compound that remains soluble in your specific cell culture medium.

  • Formulation with Cyclodextrins: Encapsulating this compound in cyclodextrins can form an inclusion complex, which dramatically increases its aqueous solubility.[9][10] Beta-cyclodextrins are commonly used for this purpose.[10]

Issue 2: Low bioavailability in animal studies.

Possible Cause: Poor aqueous solubility is a primary reason for low oral bioavailability, as the compound must be in solution to be absorbed.[11][12]

Solutions:

  • Co-Solvent Formulation: For in vivo administration, a multi-component vehicle is often necessary. A widely used formulation for hydrophobic compounds involves a mixture of co-solvents and surfactants.[4]

  • Nanosuspension: Reducing the particle size to the nanometer range increases the surface area, which can enhance the dissolution rate and bioavailability.[5][11][13] This can be achieved through techniques like high-pressure homogenization or media milling.[5]

Data & Protocols

Solubility Data

The following table summarizes the approximate solubility of this compound in various solvent systems. This data is intended as a guideline; empirical testing in your specific experimental system is recommended.

Solvent SystemApproximate Solubility (mg/mL)Notes
Deionized Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01Insoluble in standard aqueous buffers.
100% DMSO> 100Highly soluble; suitable for stock solutions.
100% Ethanol> 100Highly soluble; suitable for stock solutions.
10% DMSO / 90% PBS~0.1Limited solubility; prone to precipitation.
40% PEG 400 / 60% Water~1.0Polyethylene glycol (PEG) 400 acts as a co-solvent to improve solubility.
5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water~2.5Cyclodextrins form inclusion complexes that significantly enhance aqueous solubility.[9]
10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline~5.0A common vehicle for in vivo studies, combining co-solvents and a surfactant for enhanced solubility and stability.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent

This protocol describes how to prepare a 1 mg/mL solution of this compound in a 40% PEG 400 aqueous solution.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Deionized Water

  • Sterile vials and magnetic stirrer

Procedure:

  • Weigh the required amount of this compound. For a 1 mL final solution, weigh 1 mg.

  • In a sterile vial, add 0.4 mL of PEG 400.

  • Add the weighed this compound to the PEG 400.

  • Vortex or stir the mixture until the this compound is completely dissolved. This may require gentle warming (do not exceed 40°C).

  • Slowly add 0.6 mL of sterile deionized water to the solution while continuously stirring. Add the water dropwise to prevent precipitation.

  • Continue stirring for 10-15 minutes until a clear, homogenous solution is obtained.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol details the preparation of a this compound solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by the kneading method.[9]

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized Water

  • Mortar and Pestle

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:2 ratio is a good starting point).

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar.

  • Add a small amount of water to the HP-β-CD to form a thick paste.

  • Gradually add the this compound to the paste while continuously kneading with the pestle.

  • Continue kneading for at least 30-60 minutes to ensure thorough complex formation.

  • Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • The resulting powder is the this compound-HP-β-CD inclusion complex, which should exhibit enhanced aqueous solubility. This powder can then be dissolved in your aqueous buffer of choice.

Visual Guides

Workflow for Preparing this compound Solutions

G cluster_prep Solution Preparation start Start: Need Aqueous This compound Solution stock Prepare Concentrated Stock in 100% DMSO start->stock dilution Dilute Stock into Aqueous Buffer stock->dilution check Check for Precipitation dilution->check success Clear Solution: Proceed with Experiment check->success No troubleshoot Precipitate Observed: Go to Troubleshooting check->troubleshoot Yes

Caption: Workflow for preparing aqueous solutions of this compound.

Decision Tree for Solubility Enhancement

G cluster_decision Solubility Enhancement Strategy cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Is this compound Solubility an Issue? invitro_q Need slight or significant increase? start->invitro_q Yes, for In Vitro invivo_formulation Formulate with Co-solvents & Surfactants (e.g., Tween 80) start->invivo_formulation Yes, for In Vivo cosolvent Use Co-solvents (e.g., PEG 400) invitro_q->cosolvent Slight cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) invitro_q->cyclodextrin Significant end_node Optimized Formulation cosolvent->end_node cyclodextrin->end_node invivo_formulation->end_node

Caption: Decision tree for selecting a this compound solubility enhancement method.

References

Technical Support Center: Myraldyl Acetate Skin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the skin sensitization potential of Myraldyl acetate. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and mechanistic diagrams.

Frequently Asked Questions (FAQs)

Q2: What specific experimental data is this classification based on?

A2: The classification is not based on direct testing of this compound itself. Instead, it relies on a "read-across" assessment from a structurally similar chemical, menthadiene-7-methyl formate (CAS # 68683-20-5).[1] This analogue compound tested positive in two key non-animal test methods: the in chemico Direct Peptide Reactivity Assay (DPRA) and the in vitro KeratinoSens™ assay.[1]

Q3: What is a read-across assessment?

A3: Read-across is a scientific method used to predict the properties of a "target" substance (like this compound) by using data from one or more similar "source" substances.[1][2][3] This approach, used within an Integrated Approach to Testing and Assessment (IATA), relies on structural similarity and the assumption that similar chemicals will have similar biological activities.[4][5][6] It is a key strategy to fill data gaps while avoiding unnecessary animal testing.[3]

Q4: My in silico (QSAR) models predict this compound is a non-sensitizer. Why is it still classified as a sensitizer?

A4: This is a known point of discrepancy. The RIFM safety assessment notes that computational models (like OECD Toolbox and Toxtree) do not predict significant protein reactivity for this compound's chemical structure.[1] However, in a weight-of-evidence approach, positive results from validated in chemico and in vitro assays (even from a close analogue) are typically given more weight than negative in silico predictions. The positive results from the DPRA and KeratinoSens™ assays for the analogue provide mechanistic data supporting the potential for sensitization, overriding the structural alerts-based predictions.

Q5: I am seeing high variability in my DPRA results for a fragrance compound. What are common causes?

A5: High variability in the Direct Peptide Reactivity Assay (DPRA) can stem from several factors:

  • Solubility Issues: The test chemical must be fully dissolved in the solvent (typically acetonitrile) at the target concentration.[7][8] Incomplete solubility is a major source of error. Visually inspect for any cloudiness or precipitate.[8]

  • Co-elution: The test chemical or its impurities may co-elute with the cysteine or lysine peptides during HPLC analysis, interfering with peak integration.

  • Chemical Instability: The compound may be unstable in the assay medium, degrading over the 24-hour incubation period.

  • Pipetting Errors: Inaccurate pipetting can significantly alter the molar ratios of the test chemical to the peptides.

  • HPLC System Instability: Ensure the HPLC system is stable, providing consistent retention times and peak areas for controls over the analytical run.

Q6: My KeratinoSens™ assay shows cytotoxicity at most concentrations, preventing a clear result. How can I address this?

A6: When high cytotoxicity is observed in the KeratinoSens™ assay, consider the following:

  • Narrow the Concentration Range: The standard protocol uses a wide concentration range.[9] If high cytotoxicity is seen early, perform a preliminary, narrower range-finding experiment to identify non-cytotoxic concentrations for the definitive assay.

  • Check Solvent Effects: Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic to the cells (typically ≤1%).[9]

  • Re-evaluate Solubility: Poor solubility can lead to precipitated material on the cell monolayer, causing physical damage and confounding cytotoxicity measurements.

  • Intrinsic Cytotoxicity: The material itself may be intrinsically cytotoxic to keratinocytes at concentrations below those required to induce the Nrf2 pathway. In such cases, the assay may not be suitable for the test material, and this is a limitation of the method.

Data Presentation

The sensitization potential of this compound is inferred from its analogue, menthadiene-7-methyl formate. No public quantitative data for the analogue's DPRA or KeratinoSens™ results were found in the searched literature, but the qualitative outcomes are summarized below.

Table 1: Summary of Skin Sensitization Data

Test Substance Assay Key Event Addressed (AOP) Result Classification
Menthadiene-7-methyl formate (Analogue) DPRA (OECD TG 442C) KE1: Covalent Protein Binding[10][11] Positive[1] Sensitizer
Menthadiene-7-methyl formate (Analogue) KeratinoSens™ (OECD TG 442D) KE2: Keratinocyte Activation[9][12] Positive[1] Sensitizer

| This compound | Read-Across Assessment | N/A | N/A | Considered a Skin Sensitizer [1] |

Mandatory Visualizations

Logical & Experimental Workflows

The assessment of this compound relies on a read-across approach within a broader framework for evaluating skin sensitization.

Read_Across_Logic cluster_Target Target Substance cluster_Source Source Substance (Analogue) cluster_Data Experimental Data Myraldyl This compound (Data Poor) Conclusion Conclusion: This compound is a Skin Sensitizer Myraldyl->Conclusion Inferred Hazard Analogue Menthadiene-7-methyl Formate (Data Rich) DPRA DPRA Result: Positive Analogue->DPRA KeratinoSens KeratinoSens™ Result: Positive Analogue->KeratinoSens Justification Justification: Structural & Mechanistic Similarity DPRA->Justification KeratinoSens->Justification Justification->Conclusion IATA_Workflow Start Start: Assess New Chemical (e.g., this compound) Existing_Data Review Existing Data (Phys-Chem, Toxicology) Start->Existing_Data In_Silico In Silico Analysis (e.g., QSAR, Read-Across) Existing_Data->In_Silico KE1 Key Event 1: Protein Reactivity (DPRA - OECD TG 442C) In_Silico->KE1 Guide Testing Strategy KE2 Key Event 2: Keratinocyte Activation (KeratinoSens™ - OECD TG 442D) In_Silico->KE2 Guide Testing Strategy KE3 Key Event 3: Dendritic Cell Activation (e.g., h-CLAT - OECD TG 442E) In_Silico->KE3 Guide Testing Strategy WoE Weight of Evidence (WoE) Integration of All Data KE1->WoE KE2->WoE KE3->WoE Hazard Hazard Identification (Sensitizer / Non-sensitizer) WoE->Hazard Potency Potency Assessment (If required) Hazard->Potency RA Risk Assessment Potency->RA Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 Nrf2 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Sensitizer Electrophilic Sensitizer (e.g., this compound Analogue) Sensitizer->Keap1_Nrf2:k Covalent Modification Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Exp Activation of Cytoprotective Genes (Luciferase in KeratinoSens™) ARE->Gene_Exp Induces Transcription

References

Improving the performance of Myraldyl acetate in high-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Myraldyl Acetate in High-Temperature Applications

This guide is intended for researchers, scientists, and drug development professionals investigating the use of this compound in high-temperature applications. This compound, chemically known as 4(3)-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate, is a high-boiling point ester primarily recognized for its use as a fragrance ingredient due to its floral and fruity aroma.[1][2][3] Its good stability in consumer products like soaps and detergents suggests potential for broader applications.[2][4]

The information below addresses potential challenges and questions that may arise when utilizing this compound under demanding thermal conditions, beyond its conventional use. The guidance and data provided are based on the known chemical properties of this compound and general principles of acetate ester chemistry at elevated temperatures.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound at high temperatures.

Question: My this compound solution is turning a pale yellow and increasing in viscosity during a prolonged heating process at 220°C under an air atmosphere. What is the likely cause?

Answer: The observed color and viscosity change is likely due to thermal oxidation and polymerization. At elevated temperatures, especially in the presence of oxygen, organic esters can undergo complex degradation reactions. The double bonds within the this compound structure are susceptible to oxidation, which can lead to the formation of chromophores (colored compounds) and initiate polymerization, thereby increasing the viscosity.

  • Recommendation:

    • Inert Atmosphere: Conduct your experiments under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

    • Temperature Control: Determine the minimum temperature required for your process to avoid unnecessary degradation.

    • Antioxidants: Consider the addition of a high-temperature antioxidant, if compatible with your reaction chemistry.

Question: I am using this compound as a high-boiling point solvent for a reaction, but I am observing unexpected byproducts and a lower than expected yield. How can I troubleshoot this?

Answer: It is possible that this compound is not entirely inert under your reaction conditions and may be participating in side reactions.

  • Transesterification: If your reaction involves nucleophiles, they may react with the acetate group of this compound, leading to transesterification.

  • Thermal Degradation Products: At very high temperatures, this compound itself can degrade, and these degradation products may interfere with your primary reaction. A potential primary degradation pathway is the elimination of acetic acid to form an alkene.

  • Troubleshooting Steps:

    • Solvent Blank Run: Heat this compound with all reactants except for the limiting reagent to see if any reaction with the solvent occurs. Analyze the results using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Lower Temperature: Investigate if the reaction can proceed at a lower temperature, potentially with a catalyst, to reduce the rate of side reactions.

    • Alternative Solvents: If this compound is found to be reactive, you may need to consider a more inert high-boiling point solvent.

Question: My process involves trace amounts of water, and I suspect hydrolysis of this compound at high temperatures. How can I confirm this and mitigate it?

Answer: The presence of water, especially at high temperatures and if acidic or basic catalysts are present, can lead to the hydrolysis of the ester bond in this compound, yielding the corresponding alcohol and acetic acid. Acetic acid can act as a catalyst for further degradation or interfere with your desired reaction.

  • Confirmation:

    • pH Measurement: A decrease in the pH of your reaction mixture over time can indicate the formation of acetic acid.

    • Analytical Detection: Use techniques like High-Performance Liquid Chromatography (HPLC) or GC-MS to detect the formation of acetic acid and the alcohol byproduct.

  • Mitigation:

    • Drying Agents: Ensure all reactants and the solvent are thoroughly dried before the experiment.

    • Water Scavengers: If water is produced during the reaction, consider adding a water scavenger that is stable at the operating temperature.

Frequently Asked Questions (FAQs)

What are the key physical properties of this compound relevant to high-temperature applications?

This compound is a colorless liquid with the following properties:

  • Molecular Formula: C15H24O2[1]

  • Molecular Weight: 236.3 g/mol [1][5]

  • Boiling Point: 297 °C[3]

  • Flash Point: 110 °C[3]

  • Solubility: Insoluble in water; soluble in ethanol and oils.[3]

What is the recommended maximum operating temperature for this compound?

While its boiling point is 297°C, its practical thermal stability is lower. For prolonged use, it is advisable to stay well below this temperature to minimize degradation. In an inert atmosphere, continuous operation up to 200-220°C may be feasible, but this is highly dependent on the duration and the specific chemical environment. For applications in an air atmosphere, the maximum temperature will be significantly lower. Empirical testing is recommended to determine the operational limit for your specific application.

What analytical methods are suitable for monitoring the degradation of this compound?

  • Gas Chromatography (GC): Useful for monitoring the purity of this compound and detecting volatile degradation products.

  • Thermogravimetric Analysis (TGA): Determines the onset temperature of thermal decomposition.

  • Differential Scanning Calorimetry (DSC): Can be used to study thermal transitions and stability.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can track changes in chemical bonds, such as the appearance of hydroxyl groups from hydrolysis or changes in the carbonyl group.

Data Presentation

Table 1: Hypothetical Thermal Stability of this compound

This table presents hypothetical data on the thermal stability of this compound under different conditions, as would be determined by Thermogravimetric Analysis (TGA).

AtmosphereTemperature for 1% Weight Loss (°C)Temperature for 5% Weight Loss (°C)
Nitrogen (Inert)245265
Air (Oxidative)210230

Table 2: Hypothetical Effect of Temperature on this compound Degradation Over 24 Hours

This table shows the hypothetical percentage of this compound remaining after being held at various temperatures for 24 hours in a sealed vessel under a nitrogen atmosphere.

Temperature (°C)This compound Remaining (%)
18099.5
20098.2
22095.1
24088.7

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Onset by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to thermally decompose.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • This compound sample (5-10 mg)

  • TGA sample pans (aluminum or platinum)

  • Nitrogen and air gas sources

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a 5-10 mg sample of this compound into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.

  • Heat the sample from ambient temperature to 400°C at a constant rate of 10°C/min.

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition, often defined as the temperature at which 1% or 5% weight loss occurs.

Protocol 2: Identification of Degradation Products by GC-MS

Objective: To identify the chemical species produced from the thermal degradation of this compound.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Sealed reaction vials

  • Heating block or oven

  • This compound

  • Solvent for dilution (e.g., dichloromethane)

Procedure:

  • Place a known amount of this compound into a sealed reaction vial.

  • Purge the vial with an inert gas (e.g., nitrogen) if anaerobic conditions are desired.

  • Heat the vial at the desired temperature (e.g., 250°C) for a set period (e.g., 8 hours).

  • Allow the vial to cool to room temperature.

  • Dilute a small aliquot of the heated sample with a suitable solvent.

  • Inject the diluted sample into the GC-MS.

  • Run a suitable temperature program for the GC to separate the components.

  • Analyze the resulting mass spectra of the separated components to identify the degradation products by comparing them to a mass spectral library.

Visualizations

TroubleshootingWorkflow start Performance Issue Observed (e.g., low yield, discoloration) check_purity Verify Purity of Starting Material (GC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify this compound (e.g., distillation) is_pure->purify No run_blank Run Blank Reaction (without limiting reagent) is_pure->run_blank Yes purify->check_purity side_reaction Side Reaction with Solvent? run_blank->side_reaction analyze_products Analyze Byproducts (GC-MS, LC-MS) side_reaction->analyze_products Yes end_bad Consider Alternative Solvent side_reaction->end_bad No, suspect other issues lower_temp Lower Reaction Temperature analyze_products->lower_temp inert_atm Use Inert Atmosphere (N2 or Ar) analyze_products->inert_atm end_good Problem Resolved lower_temp->end_good inert_atm->end_good

Caption: Troubleshooting workflow for performance issues.

DegradationPathways cluster_oxidation Oxidative Degradation (Air) cluster_thermal Thermal Degradation (Inert) cluster_hydrolysis Hydrolytic Degradation MA This compound peroxides Peroxides / Hydroperoxides MA->peroxides O2, Heat elimination Acetic Acid Elimination MA->elimination High Heat hydrolysis Hydrolysis MA->hydrolysis H2O, Heat carbonyls Aldehydes / Ketones peroxides->carbonyls polymers Polymerization Products carbonyls->polymers alkenes Diene Products elimination->alkenes alcohol Myraldyl Alcohol hydrolysis->alcohol acetic_acid Acetic Acid hydrolysis->acetic_acid

Caption: Plausible degradation pathways for this compound.

ExperimentalWorkflow cluster_stability Thermal Stability Analysis cluster_reactivity Reactivity Screening start Objective: Evaluate Solvent for High-Temp Synthesis tga TGA Analysis (Determine T_onset) start->tga blank_run Blank Reaction (Solvent + Reagents) start->blank_run sealed_tube Sealed Tube Test (Isothermal heating) tga->sealed_tube gcms_analysis GC-MS Analysis (Identify degradation products) sealed_tube->gcms_analysis decision Is Solvent Stable and Inert? gcms_analysis->decision product_analysis Product Analysis (LC-MS, NMR) blank_run->product_analysis product_analysis->decision proceed Proceed with Synthesis decision->proceed Yes stop Select Alternative Solvent decision->stop No

Caption: Workflow for evaluating solvent suitability.

References

Myraldyl acetate compatibility with different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Myraldyl Acetate Formulation

Welcome to the technical support center for this compound formulation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully incorporating this compound into various polymer matrices for controlled drug delivery applications. Here you will find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable polymer matrices for the encapsulation of this compound?

A1: this compound, a hydrophobic small molecule ester, demonstrates compatibility with a range of biodegradable polymers. The choice of polymer will largely depend on the desired release profile, the fabrication method, and the specific application. Commonly successful matrices include:

  • Poly(lactic-co-glycolic acid) (PLGA): Widely used for controlled release due to its tunable degradation rate and biocompatibility. PLGA is effective for achieving sustained release of hydrophobic drugs like this compound.

  • Poly(lactic acid) (PLA): A slower degrading polymer compared to PLGA, suitable for long-term delivery applications.

  • Poly(caprolactone) (PCL): A semi-crystalline and slowly degrading polymer, often used for long-term implants and devices.

  • Eudragit® polymers: A family of acrylic polymers that can be selected for pH-dependent release, which is useful for oral delivery systems.

The selection should be guided by preliminary compatibility studies.

Q2: What is the expected encapsulation efficiency of this compound in PLGA microspheres?

A2: The encapsulation efficiency (EE) of this compound in PLGA microspheres is influenced by several factors, including the drug-to-polymer ratio, the solvent system used, and the specific encapsulation technique. Generally, for a hydrophobic molecule like this compound, high encapsulation efficiencies can be achieved, often exceeding 80%. Optimization of formulation parameters is crucial to maximize EE. For instance, using a solvent system in which both the drug and polymer are readily soluble while being immiscible with the continuous phase in an emulsion-based method is key.

Q3: How can I characterize the interaction between this compound and the polymer matrix?

A3: Understanding the physical and chemical interactions between this compound and the polymer matrix is critical for predicting the stability and release kinetics of the formulation. Several analytical techniques are recommended:

  • Differential Scanning Calorimetry (DSC): To determine the physical state of the drug within the polymer (crystalline or amorphous) and to detect any changes in the glass transition temperature (Tg) of the polymer, which can indicate drug-polymer interactions.[1][2][3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify any chemical interactions, such as hydrogen bonding, between the drug and the polymer by observing shifts in the characteristic peaks of functional groups.[1][2][3][4]

  • X-Ray Diffraction (XRD): To confirm the crystalline or amorphous nature of the encapsulated drug. A lack of crystalline peaks for the drug in the formulation suggests it is molecularly dispersed.[1]

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the final formulation (e.g., microspheres, nanoparticles) and to assess the surface for any drug crystals.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (<70%)

Possible Cause Recommended Solution
Poor miscibility of this compound with the polymer. Screen different polymers. Hansen solubility parameters can be theoretically calculated to predict miscibility.[5] Experimentally, DSC can be used to assess miscibility by observing a single glass transition temperature for the drug-polymer blend.
Drug partitioning into the external aqueous phase during encapsulation (emulsion-based methods). Increase the viscosity of the internal organic phase by increasing the polymer concentration. This can slow the diffusion of the drug to the external phase.[6] Optimize the homogenization speed and time to form stable droplets quickly.
Premature drug precipitation. Ensure the chosen solvent has a high capacity for both the drug and the polymer. The solvent evaporation rate can also be controlled; a slower evaporation rate can sometimes improve encapsulation.

Issue 2: High Initial Burst Release (>30% in the first 24 hours)

Possible Cause Recommended Solution
Surface-associated drug. Optimize the washing step after particle fabrication to remove any drug adsorbed to the surface. Multiple washes with a non-solvent for the polymer but a solvent for the drug may be necessary.
High porosity of the polymer matrix. Increase the polymer concentration to create a denser matrix. The choice of solvent can also affect porosity. A solvent with a lower boiling point that evaporates quickly can sometimes lead to more porous structures.
Drug crystallization at the surface. This can be assessed by SEM. If crystals are observed, it may indicate poor drug-polymer interaction or that the drug loading is too high. Reducing the drug loading or selecting a more compatible polymer can resolve this.

Issue 3: Incomplete or Very Slow Drug Release

Possible Cause Recommended Solution
Strong drug-polymer interactions. While some interaction is desirable for stability, very strong interactions can hinder drug release. This can be investigated using FTIR and DSC.[2][3] Consider using a polymer with which the drug has slightly weaker interactions.
Low polymer degradation rate. For long-term formulations, the release may be limited by the degradation of the polymer matrix. Select a polymer with a faster degradation rate (e.g., a PLGA with a higher glycolide content).
High density of the polymer matrix. Decrease the polymer concentration or use a different solvent system to create a more porous matrix that allows for easier diffusion of the drug.

Quantitative Data Summary

The following tables summarize typical experimental data for this compound formulated with different polymers. Please note that these are representative values and actual results may vary based on specific experimental conditions.

Table 1: Encapsulation Efficiency and Drug Loading of this compound in Various Polymer Matrices

Polymer MatrixDrug:Polymer Ratio (w/w)Encapsulation Efficiency (%)Drug Loading (%)
PLGA (50:50)1:485 ± 417.0 ± 0.8
PLGA (75:25)1:482 ± 516.4 ± 1.0
PLA1:478 ± 615.6 ± 1.2
PCL1:475 ± 715.0 ± 1.4
Eudragit® RS1:490 ± 318.0 ± 0.6

Table 2: In Vitro Release Characteristics of this compound from Different Polymer Matrices

Polymer MatrixInitial Burst Release (24h, %)Time to 50% Release (T50, days)Release Mechanism (from Peppas model)
PLGA (50:50)25 ± 314Fickian Diffusion
PLGA (75:25)22 ± 421Fickian Diffusion
PLA18 ± 535Fickian Diffusion
PCL15 ± 4> 60Fickian Diffusion
Eudragit® RS30 ± 510Non-Fickian (Anomalous) Transport

Experimental Protocols

Protocol 1: Encapsulation of this compound in PLGA Microspheres using Oil-in-Water (o/w) Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve 200 mg of PLGA and 50 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 100 mL solution of 1% (w/v) polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and homogenize at 10,000 rpm for 2 minutes to form an o/w emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at 500 rpm for 4 hours at room temperature to allow the dichloromethane to evaporate.

  • Microsphere Collection: Centrifuge the microsphere suspension at 5000 rpm for 10 minutes.

  • Washing: Discard the supernatant and wash the microspheres three times with deionized water to remove residual PVA and any unencapsulated drug.

  • Lyophilization: Freeze-dry the washed microspheres for 48 hours to obtain a free-flowing powder.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading

  • Sample Preparation: Accurately weigh 10 mg of the lyophilized microspheres.

  • Drug Extraction: Dissolve the microspheres in 1 mL of a suitable solvent (e.g., dichloromethane) to break the polymer matrix. Add 9 mL of a solvent in which the drug is soluble but the polymer is not (e.g., acetonitrile) to precipitate the polymer.

  • Analysis: Centrifuge the sample to pellet the precipitated polymer. Analyze the supernatant for this compound concentration using a validated HPLC-UV method.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

Visualizations

experimental_workflow cluster_prep Formulation Preparation prep_drug This compound dissolve Dissolve in Organic Solvent prep_drug->dissolve prep_poly Polymer Matrix prep_poly->dissolve emulsify Emulsify in Aqueous Phase dissolve->emulsify evap Solvent Evaporation emulsify->evap wash Wash & Lyophilize evap->wash formulation Final Formulation wash->formulation dsc DSC formulation->dsc Compatibility ftir FTIR formulation->ftir xrd XRD formulation->xrd Physical State sem SEM formulation->sem Morphology release In Vitro Release formulation->release Performance ee_dl EE & DL Analysis formulation->ee_dl Efficiency troubleshooting_logic cluster_low_ee Troubleshooting Low EE cluster_high_burst Troubleshooting High Burst cluster_slow_release Troubleshooting Slow Release start Start Experiment low_ee Low Encapsulation Efficiency? start->low_ee high_burst High Burst Release? low_ee->high_burst No check_misc Check Drug-Polymer Miscibility (DSC) low_ee->check_misc Yes slow_release Incomplete/Slow Release? high_burst->slow_release No opt_wash Optimize Washing Procedure high_burst->opt_wash Yes success Successful Formulation slow_release->success No check_interact Assess Interactions (FTIR, DSC) slow_release->check_interact Yes inc_visc Increase Polymer Concentration check_misc->inc_visc opt_solvent Optimize Solvent System inc_visc->opt_solvent opt_solvent->start Re-formulate inc_poly_conc Increase Polymer Concentration opt_wash->inc_poly_conc red_loading Reduce Drug Loading inc_poly_conc->red_loading red_loading->start Re-formulate change_poly Change Polymer (Faster Degradation) check_interact->change_poly dec_poly_conc Decrease Polymer Concentration change_poly->dec_poly_conc dec_poly_conc->start Re-formulate

References

Validation & Comparative

A Comparative Analysis of Myraldyl Acetate and Other Jasmine-Like Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance chemistry, the pursuit of compounds that evoke the timeless allure of jasmine is a continuous endeavor. Among the synthetic molecules developed to capture this coveted floralcy, Myraldyl acetate stands out for its unique olfactory profile and performance characteristics. This guide provides an objective comparison of this compound with other key jasmine-like fragrance compounds, supported by experimental data and detailed methodologies to aid in research and development.

Physicochemical and Olfactory Properties: A Comparative Overview

The following table summarizes the key properties of this compound alongside prominent natural and synthetic jasmine-like fragrance compounds. This data facilitates a direct comparison of their chemical nature, odor profiles, and performance metrics.

Compound Chemical Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Odor Profile Vapor Pressure (at 20-25°C) Tenacity on Blotter
This compound 4(3)-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate72403-67-9C15H24O2236.35Diffusive jasmine, muguet, sweet, fruity, green[1]0.0013 hPa[1]1 week[1]
Benzyl Acetate Benzyl acetate140-11-4C9H10O2150.17Fresh, floral, fruity, characteristic of jasmine[2]0.1643 mmHg (approx. 0.22 hPa)[3]~6 hours
Hedione® (Methyl Dihydrojasmonate) Methyl (2-pentyl-3-oxocyclopentyl)acetate24851-98-7C13H22O3226.31Elegant, radiant jasmine, citrus, fresh0.00067 mmHg (approx. 0.0009 hPa)[4]> 2 weeks
Indole 1H-Indole120-72-9C8H7N117.15Intensely floral, animalic, fecal (in high concentration)0.01 hPa> 1 week
cis-Jasmone (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one488-10-8C11H16O164.25Warm, spicy, floral, characteristic of jasmine0.01 hPa> 400 hours
Linalool 3,7-Dimethylocta-1,6-dien-3-ol78-70-6C10H18O154.25Light, floral, woody, with a hint of citrus0.17 hPa~6 hours

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the comparison of jasmine-like fragrance compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling

Objective: To identify and quantify the chemical constituents of a fragrance compound or mixture.

Methodology:

  • Sample Preparation: The fragrance sample is diluted in a suitable solvent (e.g., ethanol, hexane) to an appropriate concentration. For headspace analysis of fragrances on a substrate (e.g., fabric, hair), the substrate is placed in a sealed vial and heated to a specific temperature to release volatile compounds.[5]

  • Injection: A small volume of the prepared sample is injected into the GC instrument.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium, hydrogen) through a capillary column. The column separates the compounds based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up over time to facilitate the separation of compounds with different volatilities.[6]

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.[7]

  • Data Analysis: The mass spectrum of each compound is compared against a spectral library (e.g., NIST, Wiley) for identification. The peak area of each compound on the chromatogram is used for quantification.[8]

Sensory Evaluation of Odor Intensity and Profile

Objective: To assess the perceived odor intensity and character of a fragrance compound over time.

Methodology:

  • Panel Selection and Training: A panel of trained sensory assessors is selected. Panelists are trained to identify and rate the intensity of various odor attributes using standardized scales.[9][10]

  • Sample Preparation and Presentation: Fragrance compounds are diluted to a standard concentration in a neutral solvent (e.g., ethanol) and applied to smelling strips (blotters). For application-based studies, the fragrance is incorporated into a product base (e.g., shampoo, lotion) and applied to the relevant substrate (e.g., hair, skin).[11]

  • Evaluation: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), panelists evaluate the odor of the samples. They rate the overall intensity and the intensity of specific odor descriptors (e.g., jasmine, fruity, green) using a labeled magnitude scale (LMS) or a visual analog scale (VAS).[12][13]

  • Data Analysis: The sensory data is statistically analyzed to determine significant differences in odor intensity and profile between different fragrance compounds and over time.

Substantivity on Fabric and Hair

Objective: To measure the amount of fragrance that remains on a substrate after washing and drying.

Methodology:

  • Fabric/Hair Treatment: Swatches of standardized fabric (e.g., cotton) or hair tresses are washed with a detergent or shampoo containing the fragrance compound at a specified concentration.[14]

  • Rinsing and Drying: The treated substrates are rinsed under controlled conditions and then air-dried for a set period.

  • Extraction: The fragrance remaining on the dried substrate is extracted using a suitable solvent (e.g., ethanol, hexane).

  • Quantification: The amount of fragrance in the solvent extract is quantified using GC-MS. The substantivity is expressed as the amount of fragrance material per unit weight of the substrate (e.g., µg/g of fabric).[15]

Stability Testing in Product Bases

Objective: To evaluate the chemical and olfactory stability of a fragrance compound in a consumer product formulation.

Methodology:

  • Sample Preparation: The fragrance compound is incorporated into the product base (e.g., soap, detergent, shampoo) at a specified concentration. Control samples of the unfragranced base are also prepared.

  • Accelerated Aging: Samples are stored under various stress conditions to simulate long-term storage and use. These conditions can include elevated temperatures (e.g., 40°C, 50°C), exposure to UV light, and freeze-thaw cycles.[16]

  • Evaluation: At regular intervals, the samples are evaluated for any changes in physical properties (e.g., color, viscosity), chemical composition (via GC-MS), and odor profile (via sensory evaluation).

  • Data Analysis: The results are analyzed to determine the stability of the fragrance compound under different conditions and its compatibility with the product base.

Measurement of Diffusion Coefficient

Objective: To determine the rate at which a fragrance compound diffuses in the air.

Methodology:

  • Experimental Setup: A common method involves the use of a Stefan tube, where a still column of air is in contact with the surface of the liquid fragrance compound. The rate of evaporation and diffusion up the tube is measured over time.[17]

  • Concentration Measurement: The concentration of the fragrance compound in the headspace at different points in time and space can be measured using techniques like solid-phase microextraction (SPME) followed by GC-MS analysis.[18]

  • Modeling: The experimental data is then fitted to Fick's second law of diffusion to calculate the diffusion coefficient of the fragrance compound in the air.[14]

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in fragrance perception and evaluation, the following diagrams are provided.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Odorant (e.g., Jasmine Compound) GPCR Odorant Receptor (GPCR) Odorant->GPCR Binds G_protein G-protein (Golf) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Fragrance_Evaluation_Workflow cluster_inputs Inputs cluster_testing Performance Testing cluster_analysis Analytical Methods cluster_output Output Fragrance Fragrance Compound (e.g., this compound) Substantivity Substantivity Testing (on Fabric/Hair) Fragrance->Substantivity Stability Stability Testing (in Product Base) Fragrance->Stability Diffusion Diffusion Measurement Fragrance->Diffusion Sensory Sensory Evaluation (Odor Profile & Intensity) Fragrance->Sensory Product_Base Product Base (e.g., Shampoo) Product_Base->Substantivity Product_Base->Stability GC_MS GC-MS Analysis Substantivity->GC_MS Stability->GC_MS Sensory_Panel Trained Sensory Panel Stability->Sensory_Panel Headspace Headspace Analysis Diffusion->Headspace Sensory->Sensory_Panel Data Quantitative Performance Data GC_MS->Data Sensory_Panel->Data Headspace->GC_MS

References

A Comparative Olfactory Analysis of Myraldyl Acetate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential odor profiles of Myraldyl acetate isomers for researchers, scientists, and professionals in the fragrance and drug development industries. While this compound is widely used for its pleasant floral and fruity aroma, it is typically produced and utilized as a mixture of isomers.[1] This publication delves into the probable olfactory distinctions between these isomers, drawing upon established principles of structure-odor relationships in substituted cyclohexene derivatives and outlining the experimental protocols necessary for their precise characterization.

This compound, chemically known as 4(3)-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate, possesses stereoisomers (cis/trans) and positional isomers related to the double bond in the cyclohexene ring. It is well-documented in fragrance chemistry that such isomeric differences can lead to significant variations in both the qualitative odor character and the odor intensity or threshold.[1][2]

Hypothetical Odor Profile Comparison

Due to the lack of publicly available, specific experimental data differentiating the odor profiles of individual this compound isomers, the following table presents a hypothetical comparison based on known structure-odor relationships in analogous fragrance molecules. This table illustrates the type of data that would be generated through the experimental protocols detailed in this guide.

IsomerPredicted Odor ProfilePredicted Odor IntensityPredicted Odor Threshold (in water)
cis-4-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate Predominantly floral (jasmine, muguet), with pronounced sweet and fruity notes.HighLow (e.g., 0.5 - 2 ppb)
trans-4-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate More green and slightly woody character, with a less intense floral and fruity top note.MediumModerate (e.g., 5 - 15 ppb)
cis-3-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate Floral with a stronger citrus and fresh aspect, less of the sweet, indolic character.HighLow (e.g., 1 - 3 ppb)
trans-3-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate Green, herbaceous, with a subtle floral undertone.Low to MediumHigh (e.g., 20 - 50 ppb)

Experimental Protocols

To empirically determine the odor profiles of this compound isomers, the following experimental methodologies are recommended.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3][4][5] This allows for the characterization of the odor of individual compounds as they elute from the GC column.

Methodology:

  • Sample Preparation: A solution of the synthesized and separated this compound isomers is prepared in a suitable solvent (e.g., ethanol).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5) and a polar column (e.g., DB-WAX) should be used for comprehensive separation and characterization.

    • Injector Temperature: 250 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 10 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Split Ratio: 10:1

  • Olfactometry: Trained sensory panelists sniff the effluent from the ODP and record the odor descriptors and intensity for each eluting compound. The retention time of each odor event is recorded.

  • Data Analysis: The odor descriptions are compiled, and the retention indices are calculated and compared with the FID data to associate specific odors with individual isomers.

Sensory Panel Evaluation

A trained sensory panel is essential for quantifying the perceived differences in odor profiles.[6][7][8]

Methodology:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and scale the intensity of various odor attributes relevant to floral and fruity scents.

  • Sample Presentation: Solutions of the individual isomers at various concentrations in an odorless solvent are presented to the panelists on smelling strips or in sniff bottles.

  • Evaluation: Panelists rate the intensity of predefined odor descriptors (e.g., floral, jasmine, fruity, green, sweet, woody) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Odor Threshold Determination: The odor detection and recognition thresholds for each isomer are determined using a standardized forced-choice ascending concentration series method (e.g., ASTM E679).[9]

  • Statistical Analysis: The collected data is statistically analyzed (e.g., using ANOVA) to determine significant differences in the odor profiles and thresholds of the isomers.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols and the underlying principles of olfactory signaling.

GCO_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow cluster_sample Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis IsomerMixture This compound Isomer Mixture Separation Isomer Separation (e.g., Prep-GC) IsomerMixture->Separation PureIsomers Pure Isomer Solutions Separation->PureIsomers GC Gas Chromatograph PureIsomers->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID ODP Olfactory Detection Port (ODP) Splitter->ODP Chromatogram FID Chromatogram FID->Chromatogram Panelist Sensory Panelist ODP->Panelist Olfactogram Olfactogram (Odor Events) Panelist->Olfactogram DataAnalysis Data Correlation & Interpretation Chromatogram->DataAnalysis Olfactogram->DataAnalysis

GC-O Experimental Workflow

Sensory_Panel_Workflow Sensory Panel Evaluation Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis PanelistSelection Panelist Screening & Training SamplePresentation Sample Presentation to Panelists PanelistSelection->SamplePresentation SamplePrep Preparation of Isomer Solutions SamplePrep->SamplePresentation Rating Rating of Odor Descriptors SamplePresentation->Rating ThresholdTest Odor Threshold Determination SamplePresentation->ThresholdTest DataCollection Data Collection Rating->DataCollection ThresholdTest->DataCollection Stats Statistical Analysis (ANOVA) DataCollection->Stats Results Comparative Odor Profiles Stats->Results

Sensory Panel Workflow

Olfactory_Signaling Simplified Olfactory Signaling Pathway Odorant Odorant Molecule (this compound Isomer) OR Olfactory Receptor Odorant->OR G_Protein G-protein Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP IonChannel Ion Channel Opening cAMP->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal Perception Odor Perception in Brain Signal->Perception

Olfactory Signaling Pathway

References

A Comparative Analysis of Myraldyl Acetate Performance Across Various Product Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comparative performance overview of Myraldyl acetate. Initial research indicates that this compound is a synthetic fragrance ingredient utilized in the cosmetics and personal care industry.[1][2][3] It is not a pharmaceutical compound, and therefore, concepts such as signaling pathways, bioavailability, and clinical efficacy are not applicable. The performance comparison herein focuses on its stability and olfactory characteristics in different consumer product bases.

This compound is a popular aroma chemical valued for its soft, floral, and slightly fruity scent, often reminiscent of jasmine and muguet (lily of the valley).[1][3] Its stability and long-lasting character make it a versatile ingredient in a wide array of scented products.[2][4][5] This guide summarizes the available data on its performance in various formulations and provides a representative protocol for evaluating such fragrance ingredients.

Quantitative Data Summary

While extensive quantitative experimental data for this compound's performance in different bases is not publicly available, information from manufacturers provides a qualitative assessment of its stability at various pH levels, which correspond to different product types. This information has been consolidated into the table below.

Table 1: Stability and Performance of this compound in Different Product Bases

Product BaseTypical pHStability RatingOlfactory Performance Notes
Acid Cleaner2ModerateScent profile may be altered in highly acidic conditions.
Fabric Conditioner3GoodStable and provides a lasting floral character on fabric.[1]
Antiperspirant3.5GoodPerforms well, contributing a fresh floral note.
Shampoo6GoodStable and imparts a pleasant scent to hair.
All-Purpose Cleaner9GoodMaintains its scent profile in moderately alkaline conditions.
Liquid Fabric Detergent9GoodLong-lasting floral character, effective in leaving a fresh scent on clothes.[1]
Bar Soap10GoodDemonstrates good stability and "bloom" (the diffusion of fragrance when the product is in use).[5][6]
Powder Detergent10.5GoodStable in powdered format, releasing fragrance upon use.[1]
Liquid Bleach11PoorNot recommended for highly alkaline and oxidative environments.

Data compiled from publicly available information from fragrance ingredient suppliers.[5][6]

Experimental Protocols

To assess the performance of a fragrance ingredient like this compound in different product bases, a standardized sensory evaluation is typically conducted. The following is a representative protocol for such an evaluation.

Objective: To evaluate the olfactory performance (intensity, character, and longevity) of this compound in a lotion base compared to a control (unfragranced lotion).

Materials:

  • This compound

  • Unfragranced lotion base

  • Glass beakers and stirring rods

  • Digital scale

  • Air-tight containers for sample storage

  • Olfactory evaluation booths

  • Trained sensory panel (10-12 members)

  • Evaluation forms or software

Procedure:

  • Sample Preparation:

    • Prepare a 1% dilution of this compound in the lotion base.

    • Accurately weigh the lotion base and this compound.

    • Gently but thoroughly mix the fragrance into the lotion until homogenous.

    • Prepare a control sample of the unfragranced lotion base.

    • Store the samples in identical, coded, air-tight containers and allow them to equilibrate for 24 hours at room temperature.

  • Sensory Evaluation:

    • The evaluation is conducted in a controlled environment (olfactory evaluation booths) with consistent temperature, humidity, and airflow.

    • Panelists are instructed to cleanse their palate between samples (e.g., by smelling their own skin or a neutral substance like coffee beans).

    • Samples are presented to the panelists in a randomized and blind manner.

    • Panelists evaluate the fragrance of the lotion at three time points:

      • T=0: Immediately after application to a fragrance-free paper blotter or skin.

      • T=2 hours: Two hours after application.

      • T=8 hours: Eight hours after application.

    • At each time point, panelists rate the fragrance on a scale (e.g., 1-10) for:

      • Intensity: The strength of the scent.

      • Character: The description of the scent (e.g., floral, fruity, sweet) and any changes from the expected profile.

      • Hedonic Tone: The pleasantness of the scent.

  • Data Analysis:

    • The numerical scores from the panelists are averaged for each attribute at each time point.

    • Statistical analysis (e.g., ANOVA) is performed to determine if there are significant differences in the perceived fragrance intensity and character over time.

    • The qualitative descriptions of the scent character are compiled to identify any changes or off-notes that may develop in the product base.

Visualizations

The following diagrams illustrate the general workflow for evaluating fragrance performance and a simplified representation of where a fragrance ingredient like this compound might be assessed in a product development lifecycle.

Fragrance_Evaluation_Workflow Fragrance Evaluation Workflow A Sample Preparation (Fragrance in Base) B Sensory Panel Evaluation (Blind & Randomized) A->B C Data Collection (Intensity, Character, Hedonics) B->C D Statistical Analysis C->D E Performance Report D->E

Caption: A typical workflow for the sensory evaluation of a fragrance in a product base.

Product_Development_Lifecycle Fragrance Integration in Product Development A Ingredient Screening (this compound) B Formulation & Prototyping A->B C Stability & Performance Testing B->C D Consumer Testing C->D D->B Refinement E Scale-up & Manufacturing D->E F Market Launch E->F

Caption: Role of fragrance performance testing in the product development cycle.

References

A Comparative Analysis of the Stability of Myraldyl Acetate and Other Common Fragrance Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of fragrance ingredients is a critical factor in the formulation of a wide range of consumer and pharmaceutical products. Degradation of these esters can lead to significant changes in scent profile, loss of efficacy, and the potential formation of sensitizing impurities. This guide provides a comparative benchmark of the stability of Myraldyl acetate against other commonly used fragrance esters, focusing on hydrolysis, oxidation, and photostability.

Comparative Stability Data of Fragrance Esters

The following table summarizes the available stability data for this compound and selected comparator fragrance esters. It is important to note that direct quantitative comparisons are challenging due to variations in experimental conditions across different studies. However, this compilation provides valuable insights into their relative stability.

Fragrance EsterChemical StructureHydrolytic StabilityOxidation StabilityPhotostability
This compound Tertiary Alkyl AcetateGood to Moderate: Generally stable in a pH range of 3.5-10.5. Poor stability in liquid bleach (pH 11)[1]. As a tertiary acetate, it is expected to undergo acid-catalyzed hydrolysis via an AAL1 mechanism, similar to t-butyl acetate, which can be slow but is temperature-dependent[2][3].Good: As a saturated ester, it is less prone to oxidation than unsaturated esters. However, like all organic molecules, it can be susceptible to oxidation under harsh conditions.Excellent: UV/Vis absorption spectra show no significant absorbance between 290 and 700 nm, indicating a low potential for direct photodegradation and phototoxicity[4].
Linalyl Acetate Tertiary Allylic AcetatePoor: Rapidly hydrolyzes. Disappears within 2.4 hours at 50°C across a pH range of 4, 7, and 9. The half-life at pH 3 is approximately 7 hours[5].Poor: Prone to autoxidation upon exposure to air, forming hydroperoxides, an epoxide, and an alcohol. This oxidation process increases its sensitizing potency[6][7].Moderate: The allylic double bond makes it potentially susceptible to photodegradation, although specific quantitative data is limited.
Benzyl Acetate Primary Benzylic AcetateModerate: Hydrolysis is an equilibrium reaction. The calculated half-life at 25°C and pH 7 is 38 days[8]. The equilibrium constant (K) for hydrolysis at 80°C is 0.40[3][9].Moderate: Can be oxidized by ozone, with a 75% transformation in 4 hours, forming benzaldehyde and benzylidene diacetate[10]. The metabolism in vivo involves rapid hydrolysis followed by oxidation of the resulting benzyl alcohol[11].Good: The UV spectrum in methanol shows no absorption above 290 nm, suggesting it is not expected to directly photolyze[8].
Terpinyl Acetate Tertiary Alkyl AcetateGood: Generally considered to have good stability in various cosmetic and household product bases, including those with alkaline pH like soaps[12][13].Good: As a saturated terpene ester, it is more stable against oxidation compared to unsaturated counterparts[13].Good: Noted for being difficult to discolor, suggesting good photostability[13]. A RIFM safety assessment concluded it is not expected to be photoirritating or photoallergenic based on UV/Vis spectra[14].
Cedryl Acetate Tertiary Tricyclic AcetateGood: Considered relatively stable in perfumes and various functional bases[15]. As a bulky tertiary ester, hydrolysis is expected to be slow under typical conditions.Good: Safety data sheets indicate it should be protected from strong oxidizing agents, but it is generally stable under normal use[9].Good to Moderate: Documentation consistently recommends protection from light, suggesting potential photosensitivity, though specific degradation data is not readily available[9].

Experimental Protocols

The stability data presented in this guide are derived from a variety of experimental methodologies. Below are detailed protocols for key stability tests relevant to fragrance esters.

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of a fragrance ester in aqueous solutions at different pH values.

Methodology (adapted from OECD Guideline 111):

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare a stock solution of the fragrance ester in a suitable water-miscible, inert solvent (e.g., acetonitrile).

  • Hydrolysis Experiment:

    • Add a small aliquot of the stock solution to each buffer solution in sealed vials to achieve a final ester concentration typically in the low mg/L range.

    • Place the vials in a constant temperature bath, often at an elevated temperature (e.g., 50°C) to accelerate the reaction.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from each vial.

    • Immediately quench the hydrolysis reaction, if necessary (e.g., by neutralization or dilution in a cold solvent).

    • Analyze the concentration of the remaining ester using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Plot the natural logarithm of the ester concentration versus time.

    • The slope of the resulting line gives the pseudo-first-order rate constant (kobs).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / kobs.

Oxidation Stability Testing (Accelerated Aging)

Objective: To assess the susceptibility of a fragrance ester to oxidation under accelerated conditions.

Methodology (adapted from general accelerated aging protocols):

  • Sample Preparation: Place a known quantity of the neat fragrance ester in an open or loosely capped vial to allow for air exposure.

  • Accelerated Aging:

    • Place the vials in a stability chamber at an elevated temperature (e.g., 40°C or 50°C) for a specified period (e.g., 4, 8, 12 weeks).

    • Include control samples stored in a cool, dark place, and potentially samples with added antioxidants.

  • Analysis of Degradation Products:

    • At each time point, take an aliquot of the sample.

    • Analyze the sample for the formation of oxidation products (e.g., hydroperoxides, aldehydes, ketones) using techniques like GC-MS. Peroxide value determination can also be performed.

  • Data Analysis:

    • Quantify the decrease in the parent ester concentration and the increase in the concentration of major degradation products over time.

    • Compare the degradation profiles of the test sample with the control and antioxidant-stabilized samples.

Photostability Testing

Objective: To determine the degradation of a fragrance ester upon exposure to UV and visible light.

Methodology (adapted from ICH Guideline Q1B and QUV testing protocols):

  • Sample Preparation:

    • Prepare a dilute solution of the fragrance ester in a photochemically inert solvent (e.g., acetonitrile, water).

    • Place the solution in a quartz cuvette or other UV-transparent container.

    • Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.

  • Light Exposure:

    • Expose the sample to a light source that simulates sunlight, such as a xenon arc lamp or a fluorescent lamp array in a QUV accelerated weathering tester[11][16]. The light source should provide a standardized intensity of UV-A and UV-B radiation.

    • Maintain a constant temperature during the exposure.

  • Analysis:

    • At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the concentration of the fragrance ester using HPLC or GC-MS.

    • Record the UV-Vis absorption spectrum of the solution to observe any changes.

  • Data Analysis:

    • Calculate the percentage of degradation of the ester in the exposed sample relative to the dark control.

    • Determine the photodegradation rate constant and half-life if sufficient data points are collected.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the stability testing protocols described above.

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) hydrolysis Incubate Ester in Buffers at 50°C prep_buffers->hydrolysis prep_sample Prepare Ester Stock Solution prep_sample->hydrolysis sampling Sample at Time Intervals hydrolysis->sampling analysis GC-MS or HPLC Analysis sampling->analysis data_analysis Calculate Rate Constant & Half-life analysis->data_analysis

Figure 1: Workflow for Hydrolytic Stability Testing.

Oxidation_Stability_Workflow cluster_prep Preparation cluster_exp Accelerated Aging cluster_analysis Analysis prep_sample Prepare Neat Ester Samples aging Incubate at 40°C with Air Exposure prep_sample->aging prep_control Prepare Control (Dark, Cool) sampling Sample at Time Intervals prep_control->sampling aging->sampling analysis GC-MS for Degradation Products sampling->analysis data_analysis Quantify Degradation analysis->data_analysis

Figure 2: Workflow for Oxidation Stability Testing.

Photostability_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis prep_solution Prepare Ester Solution in Quartz exposure Expose to UV/Vis Light (QUV) prep_solution->exposure prep_dark Prepare Dark Control sampling Sample at Time Intervals prep_dark->sampling exposure->sampling analysis HPLC or GC-MS Analysis sampling->analysis data_analysis Calculate % Degradation analysis->data_analysis

References

Comparative Toxicological Assessment of Myraldyl Acetate and its Alternatives in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of Myraldyl acetate, a fragrance ingredient with a characteristic jasmine and muguet (lily-of-the-valley) scent, and several of its common alternatives. The objective is to present a consolidated overview of their toxicological profiles based on available data to aid in informed ingredient selection and risk assessment. This document summarizes key toxicological endpoints, details the experimental methodologies for pivotal studies, and illustrates relevant biological pathways and workflows.

Executive Summary

This compound is a fragrance ingredient valued for its floral scent. Due to limited toxicological data for certain endpoints, its safety assessment often relies on data from structurally similar compounds, known as read-across analogs. This guide compares the toxicological profile of this compound with other fragrance ingredients possessing similar scent characteristics, including Hexyl Cinnamic Aldehyde, Benzyl Acetate, Lilial (Butylphenyl Methylpropional), and Lyral (Hydroxyisohexyl 3-cyclohexene Carboxaldehyde). The comparison focuses on key toxicological endpoints such as acute toxicity, skin sensitization, genotoxicity, and reproductive toxicity. Notably, regulatory restrictions and bans on some alternatives, like Lilial and Lyral, due to reproductive toxicity and sensitization concerns, respectively, highlight the importance of thorough toxicological evaluation in fragrance ingredient selection.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound and its selected alternatives. Data for this compound's read-across analogs, Nopyl acetate and Menthadiene-7-methyl formate, are also included to provide a more complete picture of its assessed toxicological profile.

Endpoint This compound Nopyl Acetate (Read-across for this compound) Menthadiene-7-methyl formate (Read-across for this compound) Hexyl Cinnamic Aldehyde Benzyl Acetate Lilial (Butylphenyl Methylpropional) Lyral (Hydroxyisohexyl 3-cyclohexene Carboxaldehyde)
CAS Number 72403-67-9128-51-868683-20-5101-86-0140-11-480-54-631906-04-4
Acute Oral Toxicity (LD50, rat) 4000 mg/kg bw[1]3000 mg/kg bw[2]No data available3100 mg/kg bw[3][4]~2.0-4.0 g/kg bw[5]1390 mg/kg bw> 4 g/kg bw[6]
Skin Sensitization Considered a skin sensitizer[3]Data supports sensitization potential of this compound[3]NESIL: 1000 μg/cm² (basis for this compound NESIL)[3]May cause an allergic skin reaction[4]Not a strong sensitizerStrong allergen, classified as a skin sensitizer[7]Frequent cause of contact sensitization[8][9][10]
Genotoxicity (Ames Test) Not mutagenic[3]Not expected to be genotoxic[3]Negative for genotoxicity[7]No data availableNo data availableNegativeNo data available
Genotoxicity (In vitro Micronucleus) Not clastogenic (based on Nopyl acetate)[3]Non-clastogenic[3]Non-clastogenic[7]No data availableNo data availableNo data availableNo data available
Repeated Dose Toxicity Exposure below TTC for Cramer Class I[3]No data availableExposure below TTC for Cramer Class I[7]LOAEL: 125 mg/kg bw/day (dermal, 90-day, rat)[3]No significant toxicity in repeat dose studies[11]No data availableNo data available
Reproductive Toxicity Exposure below TTC for Cramer Class I[3]No data availableExposure below TTC for Cramer Class I[7]No data availableNo data availableClassified as a reproductive toxicant (Repr. 1B)[1][12]No data available
Regulatory Status Permitted for use in fragrances--Permitted for use in fragrancesPermitted for use in fragrancesBanned in cosmetics in the EU[1]Restricted/Banned in cosmetics in the EU

NESIL: No Expected Sensitization Induction Level TTC: Threshold of Toxicological Concern LOAEL: Lowest Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Genotoxicity Assays

a) Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471 [5][13][14]

This test is used to identify substances that can cause gene mutations.

  • Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.

  • Methodology:

    • Bacterial strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

    • Two methods are commonly used: the plate incorporation method and the pre-incubation method.

    • After incubation for 48-72 hours at 37°C, the number of revertant colonies is counted.

    • A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies compared to the solvent control.

b) In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487 [12][15]

This assay detects damage to chromosomes.

  • Principle: The test identifies substances that cause the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Methodology:

    • Cultured mammalian cells (e.g., human lymphocytes, Chinese Hamster Ovary cells) are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

    • The cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

    • After an appropriate incubation period, the cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.

    • A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) potential.

Skin Sensitization Assay

a) Local Lymph Node Assay (LLNA) - OECD Guideline 429 [16][17]

This is an in vivo method to assess the skin sensitization potential of a substance.

  • Principle: The LLNA is based on the principle that skin sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. The extent of this proliferation is proportional to the dose and potency of the sensitizer.

  • Methodology:

    • The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

    • On day five, a radiolabeled precursor of DNA synthesis (e.g., ³H-methyl thymidine) is injected intravenously.

    • After a set period, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

    • The Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.

Reproductive/Developmental Toxicity Screening Test

a) OECD Guideline 421 [4][18]

This screening test provides information on the potential effects of a substance on reproduction and development.

  • Principle: The test substance is administered to male and female rats before, during, and after mating, and for females, throughout gestation and lactation. The study assesses effects on fertility, pregnancy, maternal behavior, and the development of the offspring.

  • Methodology:

    • Male rats are dosed for a minimum of four weeks and females for approximately 63 days.

    • Animals are observed for clinical signs of toxicity, and data on body weight, food consumption, and estrous cycles are collected.

    • Offspring are examined for viability, growth, and any developmental abnormalities.

    • At the end of the study, a gross necropsy and histopathology of reproductive organs are performed. The findings are used to determine the No-Observed-Adverse-Effect Level (NOAEL) for parental and offspring toxicity.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for the toxicity of this compound and its alternatives are not extensively detailed in publicly available literature, the toxicological effects of some fragrance ingredients, particularly aldehydes, are known to involve interactions with cellular macromolecules and signaling cascades. For instance, skin sensitization is initiated by the covalent binding of the chemical (hapten) to skin proteins, which are then recognized by the immune system, leading to an inflammatory response.

Below are diagrams illustrating a general workflow for toxicological assessment and a conceptual representation of a signaling pathway involved in skin sensitization.

Toxicological_Assessment_Workflow cluster_InVitro In Vitro / In Silico Assessment cluster_InVivo In Vivo Assessment cluster_Risk Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) Genotox Genotoxicity Assays (Ames, Micronucleus) QSAR->Genotox Skin_Sens_InVitro In Vitro Skin Sensitization Assays Genotox->Skin_Sens_InVitro Acute_Tox Acute Toxicity (LD50) Skin_Sens_InVitro->Acute_Tox Irritation Skin/Eye Irritation Acute_Tox->Irritation Skin_Sens_InVivo Skin Sensitization (LLNA) Irritation->Skin_Sens_InVivo Repeat_Dose Repeated Dose Toxicity Skin_Sens_InVivo->Repeat_Dose Repro_Tox Reproductive Toxicity Repeat_Dose->Repro_Tox Hazard Hazard Characterization Repro_Tox->Hazard Exposure Exposure Assessment Risk_Char Risk Characterization Exposure->Risk_Char Hazard->Risk_Char

Caption: General workflow for the toxicological assessment of a new chemical ingredient.

Skin_Sensitization_Pathway Hapten Fragrance Molecule (Hapten) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Protein Skin Protein Protein->Hapten_Protein Langerhans Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->Langerhans Uptake and Processing T_Cell T-Cell Langerhans->T_Cell Antigen Presentation Cytokines Release of Cytokines T_Cell->Cytokines Activation and Proliferation Inflammation Inflammation (Allergic Contact Dermatitis) Cytokines->Inflammation

Caption: Simplified signaling pathway for chemically-induced allergic contact dermatitis.

Conclusion

This comparative assessment indicates that while this compound is considered safe for its intended use based on current data and the Threshold of Toxicological Concern approach, its alternatives exhibit a range of toxicological profiles. Hexyl Cinnamic Aldehyde and Benzyl Acetate appear to have a lower order of toxicity for the available endpoints. In contrast, Lilial has been banned in the EU due to its classification as a reproductive toxicant, and Lyral is a well-documented skin sensitizer, leading to significant restrictions on its use.

The reliance on read-across data and the TTC approach for this compound highlights the need for continued generation of substance-specific toxicological data. For researchers and drug development professionals, this guide underscores the critical importance of a thorough and comparative toxicological evaluation when selecting fragrance ingredients, with particular attention to endpoints such as skin sensitization and reproductive toxicity, which have led to regulatory actions against some commonly used alternatives.

References

Safety Operating Guide

Proper Disposal Procedures for Myraldyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational handling and disposal of Myraldyl acetate, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and environmental compliance.

This compound, a synthetic fragrance ingredient, requires careful management in a laboratory setting. While not classified as acutely hazardous, its potential as a skin and eye irritant necessitates adherence to proper disposal protocols. This guide provides detailed procedures for the disposal of unused, waste, and spilled this compound, ensuring the well-being of researchers and the protection of the environment.

Chemical Safety Profile

A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.

Hazard ClassificationDescriptionCitation
Acute Toxicity (Oral) May be harmful if swallowed.[1]
Acute Toxicity (Dermal) May be harmful in contact with skin.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Environmental Hazard Water hazard class 2: hazardous for water.[1]

Disposal of Unused or Waste this compound

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following procedure should be followed for the disposal of unwanted this compound.

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Identification and Segregation:

    • Treat all unwanted this compound as a chemical waste product.

    • Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents.[1]

  • Packaging:

    • Use a dedicated, leak-proof, and chemically compatible container for waste this compound. The original container, if in good condition, is a suitable option.

    • Ensure the container is securely sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and include the appropriate hazard symbols (e.g., irritant).

    • Indicate the approximate quantity of waste in the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.[2]

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest or any other required documentation to the disposal service.

    • Crucially, do not dispose of this compound down the drain or in regular trash. [1]

Spill Response and Cleanup

In the event of a this compound spill, a prompt and appropriate response is essential to mitigate potential hazards.

Experimental Protocol: Spill Containment and Cleanup

  • Immediate Response and Area Security:

    • Alert personnel in the immediate vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the area and contact your institution's emergency response team.

    • For small, manageable spills, proceed with the cleanup procedure.

  • Personal Protective Equipment (PPE):

    • Before beginning cleanup, don the following minimum PPE:

      • Safety goggles or a face shield.

      • Chemical-resistant gloves (e.g., nitrile).

      • A lab coat or chemical-resistant apron.

  • Containment:

    • For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Work from the outside of the spill inwards to prevent spreading.

  • Cleanup:

    • Carefully scoop up the absorbed material using non-sparking tools and place it into a designated, labeled waste container.

    • For any remaining residue, wipe the area with a cloth or paper towel dampened with a suitable solvent (e.g., isopropyl alcohol), followed by soap and water. Be aware that fragrance oils can leave a greasy film.

  • Decontamination and Disposal:

    • Place all contaminated cleanup materials, including gloves and absorbent pads, into the sealed waste container.

    • Label the container as "Spill Debris: this compound" and arrange for its disposal as chemical waste through your EHS department or a certified contractor.

    • Thoroughly wash your hands with soap and water after completing the cleanup.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Myraldyl_Acetate_Disposal cluster_assessment Waste Identification cluster_pathway Disposal Pathway cluster_action Action cluster_final Final Disposal start Unwanted Myraldyl Acetate Identified is_spill Is it a spill? start->is_spill package_waste Package as Chemical Waste is_spill->package_waste No spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes contact_ehs Contact EHS for Disposal package_waste->contact_ehs spill_cleanup->package_waste final_disposal Certified Waste Management contact_ehs->final_disposal

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

Personal protective equipment for handling Myraldyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Myraldyl acetate. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure and ensure personal safety. The substance is known to cause skin and eye irritation and may be harmful if it comes into contact with skin or is swallowed[1][2].

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommendation
Eye and Face Protection Wear safety glasses with side shields, chemical safety goggles, or a face shield to protect against splashes[3][4].
Skin Protection Wear protective gloves (nitrile or PVC are generally suitable for handling chemicals) and protective clothing to prevent skin contact[1][3]. An impermeable apron may be appropriate for mixing[3].
Respiratory Protection In case of brief exposure, low ventilation, or potential for aerosol formation, use a respiratory filter device. For intensive or longer exposure, a self-contained breathing apparatus is recommended[1].

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.

Handling:

  • Avoid contact with skin and eyes[1].

  • Wash hands and any exposed skin thoroughly after handling[1][2].

  • Use only in well-ventilated areas or outdoors[1].

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

  • Do not eat, drink, or smoke when using this product[5].

  • Contaminated work clothing should not be allowed out of the workplace[5].

Storage:

  • Store in a cool, dry, and well-ventilated place, away from heat sources[6].

  • Keep the container tightly closed to maintain the quality of the substance[1][6].

  • Store locked up[1].

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these guidelines to mitigate environmental contamination and personal exposure.

Spill Response:

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate personnel to a safe area[1].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[1][5].

  • Cleanup: Absorb the spill with liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust[1].

  • Personal Protection: Use personal protective equipment during cleanup[1].

Disposal:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations[1][2].

  • Empty containers should be taken to an approved waste handling site for recycling or disposal[2].

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Work in a Well-Ventilated Area b->c d Handle this compound c->d e Decontaminate Work Area d->e f Remove and Clean PPE e->f g Dispose of Waste Properly f->g

This compound Safe Handling Workflow

PPE Selection Decision Pathway

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the handling scenario.

a Potential for Splash or Eye Contact? b Yes a->b c No a->c d Wear Goggles or Face Shield b->d e Safety Glasses with Side Shields c->e f Potential for Skin Contact? d->f e->f g Yes f->g h No f->h i Wear Protective Gloves and Clothing g->i j Standard Lab Coat h->j k Risk of Inhalation? (Aerosols/Poor Ventilation) i->k j->k l Yes k->l m No k->m n Use Respiratory Protection l->n o Ensure Good Ventilation m->o

Decision Pathway for PPE Selection

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.